4'-Hydroxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPEBPIARQUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029133 | |
| Record name | 4-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00748 [mmHg] | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-93-4 | |
| Record name | 4′-Hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1L3HT4CMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Hydroxyacetophenone for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4'-Hydroxyacetophenone, a versatile phenolic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries. This document details its chemical synonyms and identifiers, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in key biological signaling pathways.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)ethanone | [1][2][3] |
| CAS Number | 99-93-4 | [1][3][4][5] |
| Common Synonyms | 4-Hydroxyacetophenone, p-Hydroxyacetophenone, para-Hydroxyacetophenone, Piceol, 4-Acetylphenol, p-Acetylphenol, 4-Hydroxyphenyl methyl ketone, Methyl p-hydroxyphenyl ketone | [1][3][4][6][7][8][9] |
| Chemical Formula | C₈H₈O₂ | [1][3][5] |
| Molecular Weight | 136.15 g/mol | [1][3][5] |
| InChI | InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | [1][3] |
| InChIKey | TXFPEBPIARQUIG-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)C1=CC=C(C=C1)O | [1][3] |
| PubChem CID | 7469 | [1] |
| ChEBI ID | CHEBI:28032 | [1] |
| EINECS Number | 202-802-8 | [1][5] |
| FEMA Number | 4330 | [1][9][10] |
| JECFA Number | 2040 | [1][10] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2, providing essential data for experimental design and application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [5][7] |
| Melting Point | 109-111 °C | [5][9] |
| Boiling Point | 147-148 °C at 3 mmHg | [9][11] |
| Solubility | Soluble in ethanol, methanol, ether, and acetone. Slightly soluble in water. Insoluble in petroleum ether. | [5][7] |
| pKa | 7.79 | [2] |
| LogP | 1.23 - 1.62 | [2] |
| Vapor Pressure | 0.00748 mmHg at 25 °C | [1] |
| Density | 1.109 g/cm³ | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various scientific sources.
Synthesis Protocols
Two common methods for the synthesis of this compound are the Fries rearrangement of phenyl acetate (B1210297) and the Friedel-Crafts acylation of phenol (B47542).
3.1.1. Fries Rearrangement of Phenyl Acetate
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3]
-
Reactants: Phenyl acetate, Aluminum chloride (AlCl₃)
-
Solvent: Nitrobenzene or Chlorobenzene
-
Procedure:
-
Dissolve phenyl acetate in the chosen solvent in a reaction vessel.
-
Slowly add anhydrous aluminum chloride to the solution while stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.
-
The reaction mixture is heated to a specific temperature (e.g., 60-160 °C) for a defined period (e.g., 1-4 hours) to promote the rearrangement. The ortho/para isomer ratio can be influenced by the reaction temperature.
-
After the reaction is complete, the mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex.
-
The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude product.
-
3.1.2. Friedel-Crafts Acylation of Phenol
This method involves the acylation of phenol with an acylating agent in the presence of a Lewis acid catalyst.[12]
-
Reactants: Phenol, Acetic anhydride (B1165640) or Acetyl chloride, Aluminum chloride (AlCl₃)
-
Solvent: Carbon disulfide or Nitrobenzene
-
Procedure:
-
A solution of phenol and the acylating agent is prepared in the solvent.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining a low temperature.
-
The reaction mixture is then stirred at room temperature or heated for several hours.
-
The work-up procedure is similar to the Fries rearrangement, involving hydrolysis of the catalyst complex with ice and acid, followed by extraction, washing, and purification of the product.
-
Purification Protocol: Recrystallization
Crude this compound can be purified by recrystallization to obtain a high-purity product.
-
Solvent Systems: Ethanol/water mixtures or Dimethyl carbonate/cyclohexane mixtures have been reported for effective purification.[6][7]
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent system.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities, followed by hot filtration.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Analytical Protocols
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.[4][8]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid) is common. The gradient or isocratic elution will depend on the specific method.
-
Detection: UV detection at a wavelength around 275 nm is suitable for this compound.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like methanol.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: A solution of the sample is prepared in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[13] Tetramethylsilane (TMS) is used as an internal standard.
-
13C NMR: Similar sample preparation is used as for ¹H NMR.
3.3.3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[14]
3.3.4. Mass Spectrometry (MS)
-
Techniques: Electron ionization (EI) or electrospray ionization (ESI) are commonly used. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[15]
Signaling Pathways and Biological Activities
This compound exhibits a range of biological activities, including anti-inflammatory, hepatoprotective, and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.
Anti-Cancer Activity: Inhibition of Cell Migration and Metastasis
Recent studies have highlighted the role of this compound in inhibiting cancer cell adhesion, invasion, and migration.[1][10] This effect is primarily mediated through the activation of nonmuscle myosin-2C (NM2C), which leads to the remodeling of the actin cytoskeleton.[1]
Caption: this compound's anti-metastatic mechanism.
Anti-Inflammatory and Hepatoprotective Effects: Modulation of NF-κB and MAPK Signaling
The anti-inflammatory and hepatoprotective properties of this compound are linked to its ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[16][17] It can reduce the production of pro-inflammatory cytokines and mitigate oxidative stress.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Biological Activity Assessment
A general workflow for investigating the biological activity of this compound is outlined below.
Caption: Workflow for assessing biological activity.
References
- 1. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. Targeting Mechanoresponsive Proteins in Pancreatic Cancer: 4-Hydroxyacetophenone Blocks Dissemination and Invasion by Activating MYH14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: Pharmacological Activity and Catabolic Pathway_Chemicalbook [chemicalbook.com]
- 12. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes [frontiersin.org]
- 17. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 4'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyacetophenone (p-hydroxyacetophenone), a phenolic compound with the chemical formula C₈H₈O₂, is a naturally occurring secondary metabolite found in a variety of plant species. It has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to support researchers and professionals in drug development in their efforts to harness the therapeutic potential of this versatile compound.
Natural Sources of this compound
This compound is distributed across a range of plant families. While its concentration can vary significantly depending on the plant species, growing conditions, and the part of the plant being analyzed, several sources have been identified in the scientific literature.
Table 1: Natural Sources of this compound
| Plant Family | Species | Common Name | Plant Part | Reference(s) |
| Asteraceae | Artemisia capillaris | Capillary Wormwood | Stems and leaves | [1][2] |
| Asteraceae | Artemisia annua | Sweet Wormwood | Stems and leaves | [1] |
| Schisandraceae | Illicium species | Star Anise | - | [3] |
| Crassulaceae | Rhodiola crenulata | Crenulated Rhodiola | Roots | [1] |
| Araliaceae | Panax ginseng | Ginseng | Roots | [1] |
| Rosaceae | Rubus chamaemorus | Cloudberry | Fruit | [4] |
| Rubiaceae | Coffea species | Coffee | Beans | [4] |
| Anacardiaceae | Mangifera indica | Mango | Fruit | [4] |
| Vitaceae | Vitis vinifera | Grape (Sherry) | Fruit | [4] |
| Apiaceae | Cynanchum otophyllum | - | - | [5] |
Note: The quantitative yield of this compound from these natural sources is not consistently reported in the literature and can be highly variable.
Isolation and Purification of this compound from Natural Sources
The isolation of this compound from plant matrices typically involves solvent extraction followed by chromatographic purification. The following protocols are generalized methodologies based on established techniques for the isolation of acetophenones and other phenolic compounds from plant materials.
General Experimental Workflow
The overall process for isolating this compound from a plant source can be summarized in the following workflow.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocols
This protocol describes a general method for obtaining a crude extract enriched with this compound.
Materials:
-
Dried and powdered plant material (e.g., Artemisia leaves)
-
Methanol or Ethanol (B145695) (80-95%)
-
Erlenmeyer flask
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of 95% ethanol to the flask.
-
Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate and repeat the extraction of the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Combine the filtrates from all extractions.
-
Concentrate the combined filtrate using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol.
-
The resulting viscous crude extract can be further dried in a vacuum oven to yield a solid residue.
This protocol is adapted from a method used for the successful isolation of acetophenones from Cynanchum auriculatum and can be optimized for other plant extracts.[6]
Materials:
-
Crude extract obtained from Protocol 1
-
HSCCC instrument
-
Two-phase solvent system: e.g., light petroleum (60-90°C)-ethyl acetate-methanol-water (4:9:6:6, v/v/v/v)[6]
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the mobile phase.[6]
-
Inject the sample into the HSCCC system.
-
Perform the separation by pumping the mobile phase through the column at a specific flow rate while the column rotates at a set speed.
-
Collect fractions of the eluent at regular intervals.
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
This protocol is based on methods used for the purification of synthetic this compound and can be used as a final purification step.[7]
Materials:
-
Impure this compound
-
Ethanol-water mixture (e.g., 28% ethanol in water)[7]
-
Activated carbon
-
Heating mantle and condenser
-
Filtration apparatus
Procedure:
-
Dissolve the impure this compound in the ethanol-water mixture by heating to reflux.[7]
-
Once dissolved, cool the solution slightly and add a small amount of activated carbon to decolorize the solution.[7]
-
Maintain the solution at a warm temperature and filter it to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities that are of interest to drug development professionals. One of the most significant is its ability to inhibit cancer cell adhesion, invasion, and migration.
Modulation of the Actomyosin (B1167339) Cytoskeleton
Recent research has demonstrated that this compound can reduce cancer metastasis by modulating the actomyosin cytoskeleton.[3][4] The primary target of this activity has been identified as nonmuscle myosin-2C (NM2C).
The proposed signaling pathway involves the following key steps:
-
Activation of NM2C: this compound promotes the assembly of NM2C filaments.[3]
-
Actin Remodeling: The activation of NM2C leads to a remodeling of the actin cytoskeleton.[3]
-
Inhibition of Metastatic Processes: This cytoskeletal rearrangement inhibits the mechanical processes required for cancer cell adhesion, invasion, and migration.[3][4]
This pathway is downstream of several major signaling networks that are often dysregulated in cancer, such as those involving Rho-associated GTPases.[3] By targeting a downstream effector like NM2, this compound may offer a therapeutic strategy that is less susceptible to resistance mechanisms that can arise from targeting upstream signaling components.
Caption: Signaling pathway of this compound in reducing cancer metastasis.
Conclusion
This compound is a promising natural product with well-documented biological activities relevant to drug development. Its presence in various plant species offers opportunities for its isolation and further investigation. The experimental protocols provided in this guide offer a starting point for researchers to obtain purified this compound for in-depth study. Furthermore, the elucidation of its mechanism of action, particularly its role in modulating the actomyosin cytoskeleton, provides a strong rationale for its continued exploration as a potential therapeutic agent, especially in the context of oncology. Further research is warranted to quantify the content of this compound in a wider range of natural sources and to fully elucidate its complex pharmacological profile.
References
- 1. This compound | 99-93-4 [chemicalbook.com]
- 2. Isolation, synthesis and anti-hepatitis B virus evaluation of p-hydroxyacetophenone derivatives from Artemisia capillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Biological Mechanisms of 4'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyacetophenone (4-HAP), also known as piceol, is a naturally occurring phenolic compound found in various plants, notably in the Asteraceae family. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its diverse pharmacological activities. This technical guide provides an in-depth overview of the core biological mechanisms of action of this compound, focusing on its anti-inflammatory, antioxidant, anti-cancer, and skin-depigmenting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.
Introduction
This compound (C₈H₈O₂) is an aromatic compound with a simple chemical structure that belies its significant and varied biological activities. It is a derivative of acetophenone (B1666503) and a known plant metabolite.[1] Its presence in medicinal plants has prompted investigations into its therapeutic potential, revealing a range of effects at the cellular and molecular level. This guide will explore the primary mechanisms through which 4-HAP exerts its biological effects.
Anti-Inflammatory and Antioxidant Mechanisms of Action
This compound exhibits notable anti-inflammatory and antioxidant properties, which are largely attributed to its phenolic structure.[2][3]
Inhibition of Pro-Inflammatory Mediators
4-HAP has been shown to attenuate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. In vivo studies have demonstrated its ability to reduce acetic acid-induced writhing and formalin-induced licking, indicative of its antinociceptive effects.[4] Furthermore, in models of acute inflammation, 4-HAP significantly improves hind paw swelling and reduces neutrophil infiltration.[4]
The anti-inflammatory effects are also linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) during inflammation.[3] However, a specific IC50 value for COX-2 inhibition by 4-HAP is not currently available in the literature.
Free Radical Scavenging Activity
The antioxidant activity of 4-HAP is primarily due to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[3] While the dose-dependent antioxidant ability of 4-HAP has been noted, specific IC50 values from standardized antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not consistently reported for the parent compound. For instance, a derivative, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), exhibited a DPPH radical scavenging IC50 of 26.00 ± 0.37 µg/mL.[5]
Inhibition of Xanthine (B1682287) Oxidase
This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid is associated with conditions like gout. The IC50 value for 4-HAP's inhibition of xanthine oxidase has been reported to be 15.62 ± 1.19 μM, with the inhibition kinetics indicating a mixed competitive mode of action.[7]
Anti-Cancer Mechanism of Action
A significant area of research for this compound is its potential as an anti-cancer agent, particularly in inhibiting metastasis.
Activation of Nonmuscle Myosin II and Actin Remodeling
The primary anti-cancer mechanism of 4-HAP involves the activation of nonmuscle myosin-2B (NM2B, MYH10) and -2C (NM2C, MYH14).[8][9] This activation promotes the assembly of these myosin isoforms, leading to a remodeling of the actin cytoskeleton.[10][11] Specifically, in human colorectal cancer cells (HCT116), 4-HAP treatment leads to a significant dose-dependent decrease in cancer cell adhesion, invasion, and migration.[10][11] This effect is largely attributed to the activity of NM2C.[11] The remodeling of actin filaments increases cortical tension in cancer cells, which has been shown to reduce the metastatic burden in vivo.[10][11]
While a precise IC50 value for the inhibition of cell migration, adhesion, and invasion by 4-HAP has not been definitively reported, its dose-dependent effects have been clearly demonstrated.[11]
Skin Depigmenting Mechanism of Action
This compound has emerged as a promising agent for skin whitening due to its ability to inhibit melanin (B1238610) synthesis.
Inhibition of Tyrosinase Activity
The skin-depigmenting effect of 4-HAP is primarily achieved through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[12] By inhibiting tyrosinase, 4-HAP reduces the production of melanin.[13] Studies have shown that at a concentration of 70 mM, 4-HAP can inhibit more than 50% of mushroom tyrosinase activity.[7][9] Furthermore, in B16 mouse melanoma cells, a significant decrease in both melanin content and tyrosinase activity is observed starting from a 2 mM concentration of 4-HAP.[7][9][14] While a specific IC50 value for 4-HAP against tyrosinase is not explicitly stated in the reviewed literature, these findings confirm its potent inhibitory effect. The mechanism of inhibition is believed to be competitive, with 4-HAP binding to the active site of the enzyme.[13]
Downregulation of Melanogenesis-Related Genes
In addition to direct enzyme inhibition, 4-HAP has been observed to downregulate the expression of genes involved in melanin production, including MITF (microphthalmia-associated transcription factor), TYR (tyrosinase), TYRP1 (tyrosinase-related protein 1), and TYRP2 (tyrosinase-related protein 2). This multi-faceted approach contributes to its overall efficacy as a skin-lightening agent.
Quantitative Data Summary
| Biological Activity | Target/Assay | Test System | Result | Reference(s) |
| Anti-inflammatory | Cytokine Production (NO, TNF-α, IL-1β, IL-6) | LPS-stimulated macrophages | Inhibition (DHAP) | [5][6] |
| DPPH Radical Scavenging | Chemical Assay | IC50 = 26.00 ± 0.37 µg/mL (DHAP) | [5] | |
| Enzyme Inhibition | Xanthine Oxidase | Enzyme Assay | IC50 = 15.62 ± 1.19 μM | [7] |
| Tyrosinase | Mushroom Tyrosinase Assay | >50% inhibition at 70 mM | [7][9][14] | |
| Tyrosinase | B16 Mouse Melanoma Cells | Significant decrease from 2 mM | [7][9][14] | |
| Anti-Cancer | Cell Adhesion, Invasion, Migration | HCT116 Cells | Dose-dependent decrease | [10][11] |
Signaling Pathways and Experimental Workflows
Anti-Cancer Signaling Pathway
Skin Depigmenting Signaling Pathway
Experimental Workflow: Tyrosinase Inhibition Assay
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 4'-Hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4'-Hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a common compound in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.92 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |
| 6.98 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |
| 2.60 | Singlet | 3H | Methyl Protons (-COCH₃) |
| ~5-10 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 197.9 | Carbonyl Carbon (C=O) |
| 162.0 | Aromatic Carbon (para to carbonyl, attached to -OH) |
| 131.2 | Aromatic Carbons (ortho to carbonyl) |
| 129.8 | Aromatic Carbon (ipso to carbonyl) |
| 115.6 | Aromatic Carbons (meta to carbonyl) |
| 26.3 | Methyl Carbon (-COCH₃) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Methyl |
| ~1670 | C=O Stretch | Ketone |
| ~1600, 1580, 1510 | C=C Stretch | Aromatic Ring |
| ~1270 | C-O Stretch | Phenol |
| ~840 | C-H Bend (out-of-plane) | para-disubstituted Aromatic |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [M - CH₃]⁺ |
| 93 | Moderate | [M - COCH₃]⁺ |
| 65 | Low | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where a high-energy electron beam is used to bombard the sample, causing the loss of an electron to form a molecular ion and fragment ions.[2]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Thermal Stability and Decomposition of 4'-Hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 4'-Hydroxyacetophenone. The information is compiled from publicly available research and safety data sheets to assist researchers, scientists, and drug development professionals in handling and processing this compound.
Thermal Properties of this compound
This compound is a white to off-white crystalline solid with established thermal properties. It is thermally stable under normal conditions but will decompose at elevated temperatures. The key thermal parameters are summarized in the table below.
| Property | Value | Source |
| Melting Point | 109-111 °C | |
| Boiling Point | 147-148 °C at 3 mmHg | |
| Thermal Decomposition Temperature | 290 °C (DSC, OECD 113) | BASF Safety Data Sheet |
| Thermal Stability | Stable up to 300°C | [1] |
Note: One study using Thermogravimetric Analysis (TGA) reported a sharp weight loss between 179°C and 249°C, which was attributed to evaporation rather than decomposition, suggesting the decomposition onset is above this range.[2]
Thermal Decomposition Analysis
The primary hazardous decomposition products of this compound, particularly under combustion conditions, are carbon monoxide (CO) and carbon dioxide (CO2). More detailed analysis under controlled inert and oxidative atmospheres would be required for a complete profile of decomposition products.
| Decomposition Product | Conditions | Source |
| Carbon Monoxide (CO) | Under fire conditions | Safety Data Sheets |
| Carbon Dioxide (CO2) | Under fire conditions | Safety Data Sheets |
Experimental Protocols for Thermal Analysis
Standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound, as well as the temperature and enthalpy of its decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of each thermal event are calculated.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC Analysis.
Plausible Thermal Decomposition Pathway
References
An In-depth Technical Guide to the Solubility of 4'-Hydroxyacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4'-Hydroxyacetophenone (also known as Piceol) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceuticals, cosmetics, and organic synthesis, particularly for processes such as reaction optimization, purification, and formulation development.
Core Concepts in Solubility
This compound (4-HAP) is a polar molecule due to the presence of a hydroxyl (-OH) and a ketone (C=O) group on an aromatic ring. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits higher solubility in polar solvents capable of hydrogen bonding and lower solubility in non-polar hydrocarbon solvents.[1] Temperature is a key factor influencing solubility, with the solubility of 4-HAP generally increasing with a rise in temperature.[1]
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various solvents. The data is presented to facilitate comparison for solvent selection in research and development.
| Solvent | Temperature (°C) | Solubility | Reference |
| Methanol | Room Temperature | 0.1 g/mL | [2] |
| 95% Ethanol | Room Temperature | 5% (w/v) | N/A |
| Water | 22 | 10 g/L | [2] |
| Water | 22 | 9900 mg/L | [3] |
Qualitative Solubility Summary:
| Solvent Category | Solubility | Examples | Reference(s) |
| Polar Protic Solvents | Soluble | Methanol, Ethanol | [1] |
| Polar Aprotic Solvents | Soluble | Acetone, Ether | N/A |
| Aromatic Solvents | Soluble | Benzene | N/A |
| Non-polar Solvents | Insoluble/Poorly Soluble | Petroleum Ether, Hexane | [1] |
Note: "Room Temperature" is not precisely defined in the source material. Further experimental data is required for a comprehensive temperature-dependent solubility profile in a wider range of organic solvents.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This method is followed by a quantitative analysis of the solute concentration in the saturated solution.
Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The agitation ensures that the entire volume of the solvent is saturated.
-
Phase Separation: After equilibration, cease agitation and allow the vial to rest at the constant experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This step is critical to prevent any temperature change that could cause precipitation or dissolution of the solute.
-
Quantification: Accurately determine the concentration of this compound in the collected filtrate using a validated analytical method. Two common methods are detailed below.
Quantification Methods
1. Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents.
-
Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed evaporating dish. Transfer a known volume or mass of the filtered saturated solution into the dish and record the total weight.
-
Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Drying and Final Weighing: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish and residue. The solubility can then be expressed in various units (e.g., g/100 g solvent, g/L).
2. High-Performance Liquid Chromatography (HPLC) Analysis
This method is highly accurate and specific, making it ideal for determining solubility, especially at low concentrations.
-
Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system under the same conditions as the standards.
-
Calculation: Determine the concentration of this compound in the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.
References
4'-Hydroxyacetophenone: A Technical Guide to its Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxyacetophenone, a versatile organic compound, holds a significant position in the landscape of industrial and pharmaceutical chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It details the physical and chemical properties of the molecule, outlines seminal experimental protocols for its preparation, and explores its biological significance. The Fries rearrangement and Friedel-Crafts acetylation, pivotal in its synthesis, are discussed in depth. Furthermore, this guide presents quantitative data in a structured format and visualizes key chemical and biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as p-hydroxyacetophenone or Piceol, is an aromatic ketone with the chemical formula C₈H₈O₂.[1][2][3] Structurally, it consists of an acetophenone (B1666503) core substituted with a hydroxyl group at the para position of the phenyl ring. This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including the well-known analgesic, N-acetyl-p-aminophenol (Acetaminophen), as well as specialty polymers and fragrances.[4][5][6] Its utility also extends to the cosmetics industry, where it functions as a preservative with antioxidant and soothing properties.[6][7][8] This guide aims to provide a detailed technical resource on the discovery, historical synthesis, and fundamental properties of this compound.
Historical Context and Discovery
While a singular definitive "discovery" of this compound is not prominently documented, its synthesis and characterization are rooted in the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. The primary methods for its preparation, the Fries rearrangement and Friedel-Crafts acetylation, were established during this era, suggesting that the compound was likely first synthesized as a product of these now-classic reactions.
The Fries rearrangement , named after the German chemist Karl Theophil Fries, is a key reaction for the synthesis of hydroxyaryl ketones from phenolic esters.[9] This reaction, which can be catalyzed by Lewis or Brønsted acids, provides a direct route to this compound from phenyl acetate (B1210297).[1][9][10][11]
Another historically significant method is the Friedel-Crafts acetylation of phenol (B47542). A notable early example of this approach is documented in a 1939 paper by Simons et al., which describes the use of hydrogen fluoride (B91410) as a condensing agent for the acetylation of aromatic compounds, yielding this compound from phenol and acetic acid.[5][12][13] A dissertation by Dann and Mylius in 1954 also detailed the synthesis of this compound using this method.[13] These publications indicate that the compound was known and being actively synthesized by the mid-20th century. The subsequent decades saw further refinement of these methods, particularly for industrial-scale production, as evidenced by numerous patents.[4][5][12]
Physicochemical Properties
This compound is a white to beige crystalline solid at room temperature.[7] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2][3][14] |
| Melting Point | 109-111 °C | [2][3] |
| Boiling Point | 147-148 °C at 3 mmHg | [3] |
| 285-287 °C at 760 mmHg | [7] | |
| Density | 1.109 g/cm³ | [2] |
| Water Solubility | 10 g/L at 22 °C | [2][15] |
| pKa | 8.05 at 25 °C | [15] |
| Flash Point | 166 °C | [2][3] |
Key Synthetic Methodologies
The two predominant methods for the synthesis of this compound are the Fries rearrangement of phenyl acetate and the Friedel-Crafts acetylation of phenol.
Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is an isomerization reaction where a phenolic ester is converted to a hydroxyaryl ketone upon treatment with a Lewis or Brønsted acid catalyst.[9] The reaction typically yields a mixture of ortho and para isomers, with the para isomer (this compound) often being the major product, especially at lower reaction temperatures.
A general schematic of the Fries rearrangement for the synthesis of this compound is as follows:
Caption: General scheme of the Fries rearrangement of phenyl acetate.
This protocol is a generalized representation based on established procedures.[11][16]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene (B124822) or chlorobenzene).[1]
-
Addition of Reactant: Cool the flask in an ice bath and slowly add phenyl acetate dropwise from the dropping funnel with constant stirring.
-
Reaction Conditions: After the addition is complete, slowly raise the temperature to the desired level (typically between 25 °C and 165 °C, depending on the solvent and desired isomer ratio) and maintain it for several hours.[1]
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Friedel-Crafts Acetylation of Phenol
The Friedel-Crafts acetylation of phenol involves the reaction of phenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[5][12] This reaction is a classic example of electrophilic aromatic substitution.
Caption: Friedel-Crafts acetylation of phenol to produce this compound.
This protocol is based on procedures described in the patent literature.[5][12][13]
-
Reaction Setup: In a pressure-resistant autoclave (e.g., Hastelloy C), charge phenol and the acetylating agent (acetic acid or acetic anhydride).
-
Addition of Catalyst: Cool the autoclave to a low temperature (e.g., -30 °C) and evacuate. Add anhydrous hydrogen fluoride (HF) to the cooled mixture.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 40 °C and 90 °C for a period of 10 to 120 minutes, with stirring.[5][12]
-
Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen fluoride. Pour the reaction mixture onto ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., potassium hydroxide) to a pH of approximately 6.0. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the crystalline product.[12] Further purification can be achieved by recrystallization.
Biological Significance and Applications
This compound exhibits a range of biological activities and finds applications in various fields.
-
Pharmaceutical Intermediate: It is a key starting material in the synthesis of several drugs, including the analgesic acetaminophen (B1664979) and the beta-blocker atenolol.[4][6]
-
Hepatoprotective and Choleretic Agent: Studies have shown that this compound can increase bile secretion and has been used in the treatment of hepatitis.[8][17]
-
Cosmetic Ingredient: It is used as a preservative in cosmetic formulations due to its broad-spectrum antimicrobial activity. It also possesses antioxidant and soothing properties.[6][7][8]
-
Antipigmentation Agent: Recent research has indicated that this compound can inhibit tyrosinase activity, suggesting its potential as a skin-whitening agent in cosmetics.[18]
-
Flavoring Agent: It is found naturally in some fruits and is used as a flavoring agent in the food industry.[8][19]
-
Metabolic Pathway Intermediate: In certain microorganisms, such as Pseudomonas fluorescens, this compound is an intermediate in the catabolic pathway of various aromatic compounds. The pathway involves a Baeyer-Villiger monooxygenase that converts this compound to 4-hydroxyphenyl acetate.[20][21]
The following diagram illustrates the initial steps in the microbial degradation pathway of this compound.
Caption: Initial steps of the this compound catabolic pathway in Pseudomonas.
Conclusion
This compound is a compound of significant historical and contemporary importance in chemistry. Its synthesis, primarily through the Fries rearrangement and Friedel-Crafts acetylation, represents classic yet enduring methodologies in organic chemistry. The well-characterized physicochemical properties and diverse biological activities of this compound have established it as a valuable building block in the pharmaceutical, cosmetic, and flavor industries. This technical guide has provided a comprehensive overview of its discovery, synthesis, and applications, with the aim of serving as a valuable resource for professionals in research and development. Continued exploration of its biological roles and synthetic pathways is likely to uncover new applications for this versatile molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 4 -Hydroxyacetophenone 99 99-93-4 [sigmaaldrich.com]
- 4. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 6. data.epo.org [data.epo.org]
- 7. This compound, 99-93-4 [thegoodscentscompany.com]
- 8. nbinno.com [nbinno.com]
- 9. Fries Rearrangement [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. 99-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. scribd.com [scribd.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 20. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Hydroxyacetophenone via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyacetophenone is a crucial intermediate in the pharmaceutical and fine chemical industries, serving as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including paracetamol, and as a key component in fragrance and flavoring agents. Its synthesis is a classic example of electrophilic aromatic substitution, primarily achieved through the Friedel-Crafts acylation of phenol (B47542) or the related Fries rearrangement of phenyl acetate (B1210297). This document provides detailed protocols and comparative data for these synthetic routes, offering insights into traditional methods and greener alternatives.
The direct Friedel-Crafts acylation of phenol can be challenging due to the bidentate nucleophilic nature of the substrate, which can lead to both C-acylation (to form the desired hydroxyaryl ketone) and O-acylation (to form a phenyl ester).[1] The ratio of these products is heavily influenced by the choice of catalyst and reaction conditions. High concentrations of Lewis acid catalysts tend to favor the thermodynamically more stable C-acylated product.[1]
The Fries rearrangement is an alternative and widely used method that involves the initial synthesis of a phenolic ester, such as phenyl acetate, followed by a Lewis acid-catalyzed rearrangement to yield a mixture of ortho- and para-hydroxyacetophenone.[2][3] The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the formation of the para-isomer (this compound).[2][4]
This application note details protocols using both traditional Lewis acids like aluminum chloride (AlCl₃) and greener, more environmentally friendly catalysts such as p-toluenesulfonic acid (PTSA).[4]
Reaction Pathways
Two primary pathways for the synthesis of this compound are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of phenyl acetate.
Direct Friedel-Crafts Acylation of Phenol
In this method, phenol is directly acylated with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. The catalyst activates the acylating agent, generating an acylium ion which then attacks the electron-rich phenol ring.
Fries Rearrangement of Phenyl Acetate
This two-step process begins with the esterification of phenol to produce phenyl acetate. The isolated phenyl acetate then undergoes an intramolecular rearrangement in the presence of a Lewis acid to form a mixture of o- and p-hydroxyacetophenone.[2]
Comparative Data of Synthetic Protocols
The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the synthesis. The following table summarizes various approaches for the synthesis of this compound.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Phenol Conversion (%) | Selectivity to 4-HAP (%) | Yield of 4-HAP (%) | Reference |
| Hydrogen Fluoride (HF) | Acetic Acid | None | 40-90 | 10-120 min | > 95 | > 90 | - | [5][6] |
| Hydrogen Fluoride (HF) | Acetic Anhydride | None | 30-95 | > 10 min | > 90 | > 70 | - | [5][6] |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | Nitrobenzene | Heating | 4 hrs | - | - | - | [7] |
| p-Toluenesulfonic Acid | Phenyl Acetate | None | 100-110 | 30 min | ~98 (conversion of phenyl acetate) | - | High yield of ortho/para mixture | [4] |
| Phosphotungstic Acid@MIL-53(Fe) | Acyl Chloride | Acetonitrile | Ambient | 5-45 min | - | High for para isomer | - | [8][9] |
| Mordenite Zeolite (SiO₂/Al₂O₃ = 110) | Acetic Anhydride | Acetic Acid | - | 2 hrs | Quantitative (for anisole) | Quantitative (for 4-methoxyacetophenone) | - | [10] |
Note: 4-HAP refers to this compound. Some data points refer to analogous reactions with similar substrates, indicating the versatility of the catalysts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement using Aluminum Chloride
This protocol involves the initial synthesis of phenyl acetate followed by its rearrangement.
Part A: Synthesis of Phenyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reaction: Heat the mixture at 80-100°C for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring to precipitate the phenyl acetate.
-
Purification: Filter the crude product, wash with cold water until neutral, and dry. Recrystallization from ethanol (B145695) can be performed if necessary.
Part B: Fries Rearrangement to this compound
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a solvent such as nitrobenzene. Cool the mixture in an ice bath.
-
Addition of Phenyl Acetate: Slowly add phenyl acetate (1.0 eq) dropwise to the cooled suspension with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours. Lower temperatures favor the formation of the para-isomer.[2]
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The resulting mixture of ortho- and para-isomers can be separated by steam distillation (the ortho-isomer is steam volatile) or column chromatography.[2][7]
Protocol 2: Green Synthesis of Hydroxyacetophenones via Fries Rearrangement using p-Toluenesulfonic Acid
This protocol offers a more environmentally friendly approach by using a solid acid catalyst under solvent-free conditions.[4]
-
Reaction Setup: In a round-bottom flask, mix phenyl acetate (1.0 eq) and anhydrous p-toluenesulfonic acid (catalytic amount, e.g., 0.2 eq).
-
Reaction: Heat the reaction mixture in an oil bath at 100-110°C for 30 minutes with stirring.[4]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water with vigorous stirring. A mixture of o-hydroxyacetophenone (liquid) and p-hydroxyacetophenone (solid) will form.[4]
-
Separation and Purification: The solid p-hydroxyacetophenone can be separated by filtration. The liquid o-hydroxyacetophenone can be extracted from the aqueous layer with an organic solvent. The solid para-isomer can be further purified by recrystallization.
Visualizations
Reaction Mechanism: Fries Rearrangement
The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement of phenyl acetate to form ortho- and para-hydroxyacetophenone.
Caption: Mechanism of the Fries Rearrangement.
Experimental Workflow: General Synthesis and Purification
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound via Friedel-Crafts type reactions offers multiple avenues for researchers. While the Fries rearrangement using traditional Lewis acids like AlCl₃ is a well-established and robust method, considerations regarding catalyst stoichiometry and waste disposal are pertinent. The development of greener protocols, such as the use of solid acid catalysts like p-toluenesulfonic acid or encapsulated catalysts, presents significant advantages in terms of environmental impact, catalyst reusability, and simplified work-up procedures.[4][8][9] The choice of the synthetic route will depend on factors such as desired regioselectivity, scale of the reaction, and the availability of reagents and equipment. The protocols and data presented herein provide a solid foundation for the successful synthesis and optimization of this compound for various applications in research and development.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 6. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4'-Hydroxyacetophenone to Synthesize Chalcones
A Note on the Synthesis of 4'-Hydroxyacetophenone: The aldol (B89426) condensation is a carbon-carbon bond-forming reaction that typically builds larger molecules from smaller carbonyl compounds. This compound is generally not synthesized via an aldol condensation. Instead, it is commonly prepared through methods such as the Fries rearrangement of phenyl acetate (B1210297) or the Friedel-Crafts acetylation of phenol.[1][2] In the context of aldol condensation, this compound serves as a key starting material, specifically as the ketone component in the Claisen-Schmidt condensation, to produce a class of compounds known as chalcones.
Introduction to Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. They are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The synthesis of various chalcone derivatives is a cornerstone of drug discovery and development, allowing for the exploration of structure-activity relationships.
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction is a crossed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde (B42025) or its derivatives).[3][4] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[5]
The reaction proceeds by the deprotonation of the α-carbon of this compound by the base to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone, which is stabilized by conjugation.[6][7]
Experimental Protocols
Two primary methods for the Claisen-Schmidt condensation of this compound are presented below: a conventional solvent-based method and a solvent-free grinding method.
Protocol 1: Conventional Solvent-Based Synthesis
This protocol describes a standard laboratory procedure for the synthesis of chalcones using an alcoholic solvent.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) or Polyethylene glycol (PEG-400) as a recyclable solvent[8]
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Büchner funnel and filter paper
-
Crushed ice
Procedure:
-
Dissolution of Reactants: In a round bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of the chosen solvent (e.g., ethanol) with stirring at room temperature.[3][9]
-
Base Addition: While stirring the solution, slowly add an aqueous solution of KOH or NaOH (e.g., 10-40% w/v) dropwise. The reaction mixture can be maintained at room temperature or cooled in an ice bath to manage any exothermic reaction.[3][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the specific reactants and solvent system.[8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).[3]
-
Precipitation of Product: Once the reaction is complete as indicated by TLC, pour the reaction mixture into a beaker containing crushed ice.[3]
-
Acidification: Neutralize the mixture by adding 10% HCl dropwise until the pH is acidic (pH 5-6). This will cause the chalcone product to precipitate.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water until the filtrate is neutral to litmus (B1172312) paper.[3]
-
Drying and Purification: Dry the crude product. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.[3][10]
Protocol 2: Solvent-Free Synthesis by Grinding
This "green chemistry" approach minimizes waste by eliminating the need for a reaction solvent.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
Hydrochloric acid (HCl), 10% (v/v)
-
Cold deionized water
-
Ethanol for recrystallization
Procedure:
-
Grinding of Reactants: In a mortar, combine this compound (1.36 g, 10 mmol) and 4-Hydroxybenzaldehyde (1.22 g, 10 mmol).[11]
-
Reaction Initiation: Grind the mixture with a pestle at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.[11]
-
Work-up: After the reaction is complete, dilute the reaction mixture with cold water and neutralize with cold 10% HCl (v/v).[11]
-
Isolation: Collect the resulting solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone.[11]
Data Presentation
The following table summarizes quantitative data for the synthesis of various chalcones derived from this compound.
| Product Name | Aldehyde Reactant | Catalyst/Solvent | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 1-(4-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 2-Chlorobenzaldehyde | KOH / PEG-400 | 1 | - | 180 | [8] |
| 1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | KOH / PEG-400 | 1 | - | 190 | [8] |
| 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 3-Nitrobenzaldehyde | KOH / PEG-400 | 1 | - | 182 | [8] |
| 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxybenzaldehyde | Solvent-free / Grinding | 0.5 | 66.67 | 85-88 | [11] |
| 1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | NaOH / Ethanol | 24 | 46.5 | - | [9] |
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism for the synthesis of a chalcone from this compound and a generic aromatic aldehyde (Ar-CHO).
Caption: Mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
The diagram below outlines the general experimental workflow for the solvent-based synthesis of chalcones.
Caption: General workflow for chalcone synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
- 10. jetir.org [jetir.org]
- 11. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for the Preparation of 4'-Hydroxyacetophenone via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fries rearrangement is a classic and pivotal organic reaction that transforms phenolic esters into hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This document provides detailed application notes and protocols for the preparation of 4'-hydroxyacetophenone, the para-isomer, from phenyl acetate (B1210297). This compound is a key starting material for the synthesis of numerous compounds, including the widely used analgesic, acetaminophen.[3]
The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-acylated phenols.[2][4] The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions such as temperature, solvent, and the nature of the catalyst.[4][5] Generally, lower reaction temperatures favor the formation of the para-product (this compound), while higher temperatures promote the formation of the ortho-isomer (2'-hydroxyacetophenone).[5] This document will explore various catalytic systems and reaction parameters to optimize the yield of the desired this compound.
Reaction Mechanism and Experimental Workflow
The Fries rearrangement is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids, such as hydrogen fluoride (B91410) (HF).[6] The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[6]
Reaction Mechanism
Caption: Reaction mechanism of the Fries rearrangement.
General Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Protocol 1: Fries Rearrangement using Aluminum Chloride (AlCl₃)
This protocol is a conventional method favoring the formation of this compound at lower temperatures.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add phenyl acetate (1 equivalent) to the stirred mixture, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at this temperature for the desired time (e.g., 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers successively with water, 10% sodium hydroxide (B78521) solution (to remove any unreacted phenol), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.[7]
Protocol 2: Fries Rearrangement using Hydrogen Fluoride (HF)
This method often provides high yields of the para-isomer. Caution: Hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a specialized laboratory with appropriate safety equipment and by trained personnel.
Materials:
-
Phenyl acetate
-
Anhydrous hydrogen fluoride (HF)
-
Alkane solvent (e.g., hexane (B92381) or heptane) for workup
-
Autoclave or a pressure-resistant reactor suitable for HF
-
Distillation apparatus
Procedure:
-
In a suitable pressure-resistant reactor, charge phenyl acetate.
-
Carefully add anhydrous hydrogen fluoride as the catalyst. The molar ratio of HF to phenyl acetate can vary, but often a molar excess of HF is used.
-
Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and maintain for the specified reaction time.
-
Upon completion, the reaction product containing this compound and HF is subjected to distillation in the presence of an alkane solvent.
-
This distillation separates the bulk of the HF, which can be recovered and recycled.
-
The liquid residue separates into two immiscible phases. The phase containing the this compound is separated and further purified, often by crystallization.
Data Presentation
The yield and regioselectivity of the Fries rearrangement are highly dependent on the catalyst, solvent, and temperature. The following tables summarize quantitative data from various studies.
Table 1: Influence of Catalyst and Solvent on the Yield of this compound
| Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) | Reference(s) |
| AlCl₃ | Nitrobenzene | 20-25 | 36-44 | [8] |
| AlCl₃ | Chlorobenzene | 50-60 | 40-60 | [8] |
| AlCl₃ | Carbon disulfide | 45 | 40 | [8] |
| AlCl₃ | Petroleum ether | 50 | 20 | [8] |
| BF₃ | - | 90 | 56 | [8] |
| HF | - | 20-100 | 94 | [8] |
| TiCl₄ | - | 90-100 | 34 | [8] |
| FeCl₃ | - | 65 | 25 | [8] |
| ZnCl₂ | - | 125 | 8 | [8] |
| Polyphosphoric acid | - | 20-100 | 69 | [8] |
| Scandium tris(trifluoromethanesulfonate) | Nitromethane | 50 | 39 | [8] |
Table 2: Influence of Solid Acid Catalysts on the Fries Rearrangement of Phenyl Acetate
| Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) | Reference(s) |
| ZSM-5 | Sulfolane | 180 | 28 | [8] |
| H-ZSM-5 | - | 210 | 6 | [8] |
| H-Nu-2 | - | 170 | 15 | [8] |
| HY (Si/Al = 3) | - | 400 | - | [8] |
| Fluorided alumina | - | 400 | - | [8] |
Note on Data: The yields presented are as reported in the cited literature and may vary based on the specific experimental conditions and work-up procedures. The use of solid acids often requires higher temperatures, which can sometimes favor the ortho-isomer or lead to other side reactions.
Concluding Remarks
The Fries rearrangement remains a highly relevant and versatile method for the synthesis of hydroxyaryl ketones. For the preparation of this compound, low-temperature conditions with a Lewis acid like aluminum chloride in a suitable solvent, or the use of hydrogen fluoride as a catalyst, have shown to be effective. The choice of the specific protocol will depend on the available equipment, safety considerations, and the desired scale of the reaction. The data presented in this document serves as a guide for researchers to select and optimize the reaction conditions for the efficient synthesis of this compound. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications in drug development and other areas of chemical synthesis.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 4'-Hydroxyacetophenone, a key starting material and intermediate in the pharmaceutical and cosmetic industries. The described reversed-phase HPLC (RP-HPLC) method is designed for high-resolution separation of this compound from its potential impurities and degradation products, ensuring accurate purity assessment critical for quality control and regulatory compliance. This document provides comprehensive experimental protocols, system suitability parameters, and a representative data summary.
Introduction
This compound (4-HAP) is a versatile organic compound widely utilized as a synthetic intermediate in the production of active pharmaceutical ingredients (APIs) and as a functional ingredient in cosmetic formulations. The purity of 4-HAP is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final products. Therefore, a reliable and validated analytical method for its purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note presents a detailed protocol for the purity analysis of this compound using RP-HPLC with UV detection.
Experimental Protocol
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound and its related substances.[2]
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or DAD detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 80% A / 20% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
Standard Solution Preparation
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
Accurately weigh approximately 25 mg of the this compound sample and prepare a 1000 µg/mL stock solution as described for the standard. Further dilute to a working concentration of 100 µg/mL with the mobile phase. Prior to injection, filter the solution through a 0.45 µm syringe filter.[3]
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or known impurities at the retention time of the main peak. |
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area |
| 4-HAP Sample 1 | 5.8 | 1254321 | 99.85 |
| Impurity 1 | 3.2 | 1234 | 0.10 |
| Impurity 2 | 7.5 | 678 | 0.05 |
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Repeatability (%RSD, n=6) | ≤ 1.0% | 0.5% |
Potential Impurities
A robust HPLC method must be capable of resolving this compound from potential impurities which may include:
-
Unreacted Starting Materials: Such as phenol, which can be present in commercial-grade 4-HAP.[5]
-
Isomeric Impurities: Impurities arising from alternative reaction pathways during synthesis.[1]
-
Degradation Products: Formed under stress conditions such as exposure to acid, base, oxidation, heat, or light.[1]
Experimental Workflow and Logical Relationships
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the purity determination of this compound. The method is straightforward, utilizing common C18 column chemistry and UV detection, making it readily implementable in most quality control laboratories. Adherence to the outlined protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for the quality assurance of this compound in research, drug development, and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Application Notes and Protocols: 4'-Hydroxyacetophenone as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-Hydroxyacetophenone as a key starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds. Detailed experimental protocols for the synthesis of prominent drugs, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate research and development in medicinal chemistry.
Applications in Pharmaceutical Synthesis
This compound, a readily available and versatile chemical building block, serves as a crucial precursor for the synthesis of numerous active pharmaceutical ingredients (APIs) across various therapeutic areas. Its substituted phenyl ring and reactive acetyl group allow for diverse chemical modifications, making it an ideal starting point for constructing complex molecular architectures.
Key therapeutic areas where this compound intermediates are pivotal include:
-
Cardiovascular Agents: It is a fundamental component in the synthesis of beta-blockers like Atenolol, used in the management of hypertension and angina. Derivatives of this compound have also been utilized to create isosteres of Nifedipine, a calcium channel blocker for treating high blood pressure.
-
Respiratory Medications: One of the most significant applications of this compound is in the production of the bronchodilator Salbutamol (Albuterol), a widely used medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]
-
Analgesics and Anti-inflammatory Drugs: This intermediate is employed in the synthesis of Paracetamol (Acetaminophen), a common analgesic and antipyretic.[2][3][4][5] Furthermore, numerous derivatives of this compound have been investigated for their potent anti-inflammatory properties, often targeting key signaling pathways.
-
Anticancer Agents: Research has shown that derivatives of this compound can inhibit cancer cell adhesion, invasion, and migration.[6]
-
Enzyme Inhibitors: Novel derivatives have been synthesized and identified as potent inhibitors of enzymes such as phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of pharmaceuticals and their intermediates derived from this compound.
Table 1: Synthesis Yields of Pharmaceutical Intermediates and APIs
| Product | Starting Material | Key Transformation | Reported Yield (%) | Reference |
| 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Salbutamol Intermediate) | This compound | Chloromethylation and Hydroxylation | 75 | [1] |
| Salbutamol Impurity F | This compound | Seven-step synthesis | 15.2 (overall) | |
| Atenolol | 2-(4-hydroxyphenyl)acetamide | One-pot DES-based synthesis | 95 | [8] |
| Paracetamol (Acetaminophen) | This compound Oxime | Beckmann Rearrangement | High (unspecified) | [3][5] |
Table 2: Pharmacological Activity of this compound Derivatives
| Derivative Class | Target | Compound Example | IC50 Value (µM) | Reference |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 (PDE-1) | Compound 4 | 0.05 ± 0.11 | [7] |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-3 (PDE-3) | Compound 19 | 0.012 ± 0.32 | [7] |
| Hydroxyacetophenone Derivatives | Farnesoid X receptor (FXR) Antagonist | Compound 1 | 35.2 ± 7.2 | [9] |
| Hydroxyacetophenone Derivatives | Farnesoid X receptor (FXR) Antagonist | Analog 2b | 1.1 ± 0.1 | [9] |
| 4'-aminoacetophenone chalcone (B49325) derivatives | Glioblastoma Stem-like Cells (GSCs) | Multiple examples | < 10 | [10] |
Experimental Protocols
The following are detailed methodologies for the synthesis of key pharmaceuticals starting from this compound or its direct derivatives.
Synthesis of a Salbutamol Intermediate: 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one
This protocol is adapted from a method for synthesizing a key intermediate in the production of Salbutamol.[1]
Materials:
-
This compound
-
37% Formaldehyde (B43269) solution
-
Concentrated Hydrochloric Acid
-
Calcium Carbonate (CaCO₃)
-
Tetrahydrofuran (B95107) (THF)
-
Water
Procedure:
-
In a suitable reaction vessel, combine this compound, 37% formaldehyde solution, and concentrated hydrochloric acid.
-
Heat the mixture to 50°C and maintain this temperature for 5 hours with continuous stirring.
-
After the reaction period, cool the mixture and add calcium carbonate (CaCO₃) suspended in a mixture of tetrahydrofuran (THF) and water. This step facilitates the hydroxylation.
-
Stir the resulting mixture until the reaction is complete (monitor by TLC).
-
Upon completion, perform a suitable work-up procedure to isolate the desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.
-
The reported yield for this intermediate is 75%.[1]
Synthesis of Atenolol from a this compound-derived Intermediate
This protocol outlines a sustainable, one-pot synthesis of Atenolol starting from 2-(4-hydroxyphenyl)acetamide, which can be synthesized from this compound.[8]
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Choline chloride:ethylene glycol (ChCl:EG) Deep Eutectic Solvent (DES)
-
Isopropylamine (B41738) (IPA)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-(4-hydroxyphenyl)acetamide in the ChCl:EG deep eutectic solvent.
-
Add epichlorohydrin to the mixture.
-
Stir the reaction mixture at 40°C. The reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin yields the corresponding glycidyl (B131873) ether and chlorohydrin intermediates.
-
After the initial reaction, remove any excess epichlorohydrin under vacuum.
-
Directly add isopropylamine (3 equivalents) to the reaction mixture and continue stirring at 40°C for 6 hours.
-
Once the reaction is complete, remove the excess isopropylamine by vacuum evaporation.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the white solid by filtration, wash with water, and dry to obtain Atenolol.
-
This method reports an overall yield of 95%.[8]
Synthesis of Paracetamol (Acetaminophen) via Beckmann Rearrangement
This protocol describes the synthesis of Paracetamol from this compound oxime through a Beckmann rearrangement.[3][5]
Materials:
-
This compound
-
Hydroxylamine (B1172632) hydrochloride
-
An appropriate acid catalyst (e.g., H₃PO₄/Al-MCM-41, trifluoroacetic acid)
-
Aprotic solvent with a high dielectric constant (e.g., acetone)
Procedure:
Step 1: Synthesis of this compound Oxime
-
React this compound with hydroxylamine hydrochloride in a suitable solvent to form the corresponding ketoxime, this compound oxime. This is a standard procedure that can be found in the literature.[5]
Step 2: Beckmann Rearrangement to Paracetamol
-
In a 50 mL two-necked, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend the catalyst (e.g., 0.1 g of pre-activated H₃PO₄/Al-MCM-41) in a solution of this compound oxime (0.15 g, 1 mmol) in the chosen aprotic solvent (10 mL).[5]
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate can be diluted with a suitable solvent like methanol (B129727) for analysis by Gas Chromatography (GC), or the product can be isolated by recrystallization from a solvent such as ethanol.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound as a pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciforum.net [sciforum.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Hydroxyacetophenone in the Synthesis of Beta-Blockers like Atenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyacetophenone is a pivotal starting material in the synthesis of numerous pharmaceuticals, most notably in the production of beta-blockers, a class of drugs indispensable in the management of cardiovascular diseases. Its chemical structure offers a versatile scaffold for the elaboration of the characteristic aryloxypropanolamine pharmacophore of many beta-blockers. This document provides detailed application notes and experimental protocols for the synthesis of the widely used beta-blocker, atenolol (B1665814), starting from this compound. The protocols are designed to be a valuable resource for researchers and professionals involved in drug discovery, process development, and medicinal chemistry.
Atenolol, a selective β1 receptor antagonist, is prescribed for conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1] Its synthesis from this compound is a well-established multi-step process that highlights key organic transformations.
Synthesis of Atenolol from this compound: An Overview
The synthesis of atenolol from this compound is a multi-step process that begins with the conversion of the starting material to an intermediate, 2-(4-hydroxyphenyl)acetamide. This is then followed by etherification with epichlorohydrin (B41342) and subsequent reaction with isopropylamine (B41738) to yield atenolol.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-hydroxyphenyl)acetamide from this compound
This initial step is a crucial conversion of the acetyl group of this compound into an acetamide (B32628) functionality. While some synthetic routes start directly with commercially available 2-(4-hydroxyphenyl)acetamide, this protocol outlines its synthesis from this compound.
Materials:
-
This compound
-
Sulfur
-
Isopropyl alcohol
-
Sodium hydroxide (B78521) (for scrubber)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
In a 2 L autoclave, charge 1134 mL of isopropyl alcohol, 500 g of this compound, and 150 g of sulfur under stirring at room temperature.[2]
-
Purge 150 g of ammonia gas into the reaction mixture at room temperature with continuous stirring.[2]
-
Gradually heat the reaction mass to 160-165°C, maintaining a pressure of 30-32 kg/cm ².[2]
-
Maintain these conditions for 10 hours.[2]
-
After the reaction is complete, cool the mixture to 70°C and a pressure of 3-5 kg/cm ².[2]
-
Transfer the reaction mass to a stainless-steel reactor equipped with a sodium hydroxide scrubber to neutralize the hydrogen sulfide (B99878) gas evolved during the reaction.[2]
-
Distill off approximately 70% of the isopropyl alcohol atmospherically.[2]
-
Cool the remaining reaction mass to room temperature.[2]
-
Filter the solid product to obtain crude 2-(4-hydroxyphenyl)acetamide.[2]
Purification of 2-(4-hydroxyphenyl)acetamide:
-
Take 15 g of the crude product and 150 mL of water in a reactor.[2]
-
Heat the mixture to 90-95°C and stir for 30 minutes to achieve complete dissolution.[2]
-
Add 0.5 g of charcoal and 1.0 g of sodium hydrosulfite (hydrous) and continue stirring for 30 minutes.[2]
-
Filter the reaction mixture while hot.[2]
-
Cool the clear filtrate to room temperature and then chill to 0-5°C.[2]
-
Filter the precipitated solid to obtain purified 2-(4-hydroxyphenyl)acetamide.[2]
Protocol 2: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Intermediate)
This step involves the etherification of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin.
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Sodium hydroxide
-
Water
-
Methanol
-
Stirring apparatus
Procedure:
-
Stir a mixture of 2.52 g (16.67 mmol) of 2-(4-hydroxyphenyl)acetamide in 13 mL (165.80 mmol) of epichlorohydrin at room temperature.[3]
-
Add a solution of 0.33 g (8.25 mmol) of sodium hydroxide in 5 mL of water to the mixture.[3]
-
Continue stirring at room temperature for 48 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction will yield a mixture of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide and 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[3]
-
Upon completion, filter the reaction mixture and dry the solid under reduced pressure.[3]
Protocol 3: Synthesis of Atenolol
This final step involves the ring-opening of the epoxide intermediate with isopropylamine.
Materials:
-
Crude product from Protocol 2
-
Isopropylamine
-
Methanol
-
Acetonitrile (B52724) (for recrystallization)
-
Rotary evaporator
Procedure:
-
Dissolve the crude product from Protocol 2 in 25 mL of methanol.[3]
-
Add 10 mL (116.39 mmol) of isopropylamine to the solution.[3]
-
Stir the reaction mixture for 24 hours at room temperature.[3]
-
Monitor the reaction for completion using TLC.[3]
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Recrystallize the crude atenolol from acetonitrile to obtain the purified product.[3]
Quantitative Data
The following tables summarize key quantitative data from various synthetic approaches to provide a comparative overview.
| Parameter | Value | Reference |
| Protocol 2 (Intermediate Synthesis) | ||
| Starting Material | 2-(4-hydroxyphenyl)acetamide | [3] |
| Reagents | Epichlorohydrin, NaOH, H₂O | [3] |
| Reaction Time | 48 hours | [3] |
| Protocol 3 (Atenolol Synthesis) | ||
| Starting Material | Crude epoxide intermediate | [3] |
| Reagent | Isopropylamine in Methanol | [3] |
| Reaction Time | 24 hours | [3] |
| Overall Yield (from 2-(4-hydroxyphenyl)acetamide) | 42% | [3] |
| Purity | >98% (by NMR) | [3] |
| Alternative Greener Synthesis | ||
| Solvent | Deep Eutectic Solvent (ChCl:EG) | [4] |
| Overall Yield | 95% | [4] |
| Purity | >98% (by GC-MS and ¹H qNMR) | [4] |
| Enantioselective Synthesis of (S)-Atenolol | ||
| Starting Material | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | [3] |
| Reagent | Isopropylamine in Water | [3] |
| Yield | 60% | [3] |
| Enantiomeric Excess (ee) | >99% | [3] |
| Purity | 99% (by NMR) | [3] |
Spectroscopic Data for Atenolol
| Technique | Key Peaks/Shifts | Reference |
| Mass Spectrometry | Molecular Ion (M+) at m/z 266 | [5] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3200-3550 (-OH), ~2850-2936 (C-H), ~1650 (C=O, amide), ~1610-1640 (C=C, aromatic) | [5] |
| ¹H NMR | The spectrum shows a complex pattern of signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The electronegative oxygen atoms cause downfield shifts of neighboring protons. | [5] |
| ¹³C NMR | The spectrum displays a wide range of chemical shifts reflecting the diverse carbon environments within the atenolol molecule. | [5] |
Visualizations
Synthetic Pathway of Atenolol from this compound
Caption: Synthetic route from this compound to Atenolol.
Experimental Workflow for Atenolol Synthesis
Caption: Step-by-step experimental workflow for atenolol synthesis.
Signaling Pathway of Beta-Blockers (Atenolol)
Caption: Mechanism of action of Atenolol as a beta-blocker.
Conclusion
This compound is a cornerstone in the synthesis of atenolol and other beta-blockers. The protocols and data presented herein provide a comprehensive guide for the laboratory-scale synthesis of atenolol. The modularity of the synthetic route allows for optimization at each step, and emerging green chemistry approaches offer more sustainable alternatives to traditional methods. These application notes serve as a practical resource for chemists engaged in pharmaceutical synthesis and development.
References
Application Notes and Protocols: 4'-Hydroxyacetophenone in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyacetophenone, also known as p-hydroxyacetophenone or Piceol, is a phenolic compound increasingly utilized in cosmetic formulations due to its multifaceted beneficial properties.[1][2][3][4] This nature-identical ingredient, found in plants such as the needles of the Norway spruce, offers a safe and effective alternative to traditional cosmetic ingredients.[5] Its versatile functions include serving as a potent antioxidant, a soothing anti-inflammatory agent, a gentle preservative, and a promising skin-whitening ingredient.[3][6][7][8] This document provides detailed application notes, quantitative data summaries, and experimental protocols for evaluating the efficacy of this compound in cosmetic formulations.
Preservative and Preservative Booster
This compound exhibits broad-spectrum antimicrobial activity, making it an effective preservative in cosmetic products. It acts on the cell membranes and walls of microorganisms, disrupting cell division and inhibiting bacterial and fungal growth.[4] A key advantage of this compound is its excellent stability across a wide range of pH (3-12) and temperature conditions, which is often a limitation for other preservatives. Furthermore, it can be used as a preservative booster, enhancing the efficacy of other antimicrobial agents and allowing for lower concentrations of traditional preservatives, thereby reducing the potential for skin irritation.[9][10][11]
Quantitative Data: Preservative Efficacy
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of cosmetic-relevant microorganisms are not extensively published in readily available literature, its efficacy is typically confirmed through preservative efficacy testing (challenge tests) of the final formulation. The optimal concentration for enhancing preservative action is often cited as 0.5%.[11]
| Application | Test Method | Key Findings | Reference |
| Preservative Booster | - | Enhances the efficacy of other preservatives, allowing for lower concentrations. | [9][10][11] |
| Broad-Spectrum Antimicrobial | Preservative Efficacy Testing (Challenge Test) | Effective against bacteria and fungi in cosmetic formulations. | [3][6][8][12] |
Experimental Protocol: Preservative Efficacy Testing (Challenge Test)
This protocol is based on the principles of the ISO 11930 standard to assess the antimicrobial protection of a cosmetic product.[3][12]
Objective: To evaluate the effectiveness of this compound as a preservative in a cosmetic formulation by challenging the product with a mixed inoculum of microorganisms.
Materials:
-
Test formulation containing this compound.
-
Control formulation (without preservative).
-
Sterile containers.
-
Calibrated microbial inocula (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).[8][12]
-
Neutralizer solution (to inactivate the preservative during microbial enumeration).
-
Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubator.
Procedure:
-
Inoculation: Inoculate the test and control formulations with a known concentration of the microbial suspension to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL.
-
Incubation: Store the inoculated products at a controlled temperature (e.g., 22.5 ± 2.5 °C) and protect them from light.
-
Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot of the product.[12]
-
Neutralization: Disperse the aliquot in a suitable neutralizer solution to inactivate the antimicrobial activity of the preservative.
-
Plating: Perform serial dilutions and plate onto the appropriate culture media.
-
Incubation of Plates: Incubate the plates at the appropriate temperature and for the required duration to allow for microbial growth.
-
Counting: Count the number of colony-forming units (CFUs) on the plates and calculate the concentration of microorganisms (CFU/g or mL) in the product at each time point.
-
Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The preservative is considered effective if there is a significant reduction in the microbial population over time, meeting the criteria set by the chosen standard (e.g., a 3-log reduction for bacteria and a 1-log reduction for fungi within a specific timeframe).[6]
Antioxidant Activity
The phenolic structure of this compound, specifically its hydroxyl group, enables it to act as a potent antioxidant.[6][13] It functions as a free radical scavenger by donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[1][9][13] This action helps to prevent premature aging and maintain overall skin health.[1]
Quantitative Data: Antioxidant Efficacy
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Assay | IC50 | 26.00 ± 0.37 µg/mL (for a derivative, 3,5-diprenyl-4-hydroxyacetophenone) | [4][11] |
Note: Specific IC50 values for this compound in standard antioxidant assays are not consistently reported in the reviewed literature, indicating a need for further quantitative studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method to evaluate the in vitro antioxidant activity of this compound.[10][14][15]
Objective: To determine the free radical scavenging capacity of this compound by measuring its ability to reduce the stable DPPH radical.
Materials:
-
This compound.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade).
-
Ascorbic acid or Trolox (as a positive control).
-
96-well microplate or quartz cuvettes.
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test sample or standard solution at different concentrations to the wells.
-
For the control, add the same volume of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory and Soothing Effects
This compound demonstrates significant anti-inflammatory and soothing properties.[7][10][11] Its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade that leads to the production of prostaglandins.[5][7][9] By inhibiting COX-2, this compound can help to reduce skin redness, irritation, and discomfort, making it a valuable ingredient in formulations for sensitive or compromised skin.[10]
Quantitative Data: Anti-inflammatory Efficacy
| Test Model | Parameter | Concentration | % Inhibition/Effect | Reference |
| LPS-stimulated macrophages | Nitric Oxide (NO) production | 91.78 µM | 38.96% | [4][11] |
| LPS-stimulated macrophages | IL-1β production | 91.78 µM | 55.56% | [4][11] |
| LPS-stimulated macrophages | IL-6 production | 91.78 µM | 51.62% | [4][11] |
| LPS-stimulated macrophages | TNF-α production | 91.78 µM | 59.14% | [4][11] |
| TPA-induced mouse ear edema | Edema reduction | 2 mg/ear | 70.10% | [4][11] |
Signaling Pathway: COX-2 Inhibition
References
- 1. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. microchemlab.com [microchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Hydroxyacetophenone as a Versatile Starting Material for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4'-hydroxyacetophenone as a versatile starting material in the synthesis of various agrochemicals. Detailed experimental protocols for the synthesis of a representative fungicide and a key intermediate for herbicides are provided, along with relevant data and visualizations to guide researchers in the lab.
Introduction: The Role of this compound in Agrochemical Synthesis
This compound is a readily available and cost-effective chemical building block that serves as a precursor for a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a ketone moiety, allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex agrochemical structures. This document focuses on two key applications: the synthesis of fungicidal chalcones and the preparation of a key intermediate for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.
Synthesis of Fungicidal Chalcones from this compound
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in agrochemical research due to their broad spectrum of biological activities, including antifungal and antibacterial properties. The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.
General Reaction Scheme
The Claisen-Schmidt condensation involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding chalcone (B49325).
Caption: General scheme for the synthesis of fungicidal chalcones from this compound.
Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a specific chalcone derivative with demonstrated antifungal activity.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Distilled water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.36 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Slowly add 10 mL of a 40% (w/v) aqueous solution of sodium hydroxide to the stirred mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.
-
Neutralization: Acidify the mixture by slowly adding 10% aqueous HCl with constant stirring until the pH is between 5 and 6.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be recrystallized from ethanol to yield pure (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
Data Presentation
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| (E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | This compound, 4-Chlorobenzaldehyde | 85-92 | 188-190 |
| (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | This compound, 4-Methoxybenzaldehyde | 88-95 | 172-174 |
| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | This compound, Benzaldehyde | 82-90 | 170-172 |
Synthesis of a Key Intermediate for HPPD Inhibitor Herbicides
This compound serves as a precursor for the synthesis of key intermediates used in the production of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. These herbicides function by disrupting a crucial enzyme in the tyrosine catabolism pathway in plants, leading to bleaching and death of weeds.[2] Sulcotrione (B48614) is a commercial example of an HPPD inhibitor herbicide. A key synthetic precursor to sulcotrione is 2-chloro-4-(methylsulfonyl)benzoyl chloride. While a direct one-step synthesis from this compound is not typical, it can be converted to intermediates that lead to this final product.
Synthetic Pathway Overview
A plausible synthetic route involves the conversion of this compound to a more substituted benzene (B151609) ring, which is then elaborated to the desired benzoyl chloride.
Caption: Plausible synthetic pathway from this compound to a key herbicide intermediate.
Experimental Protocol: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid (Illustrative Intermediate)
This protocol outlines the synthesis of a key intermediate that can be further converted to the benzoyl chloride necessary for sulcotrione synthesis. The synthesis starts from 2-chloro-4-(methylthio)toluene, which can be derived from precursors accessible from substituted acetophenones.
Materials:
-
2-Chloro-4-(methylthio)toluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Oxidation: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 20 g of 2-chloro-4-(methylthio)toluene in 200 mL of water.
-
Base Addition: Add a solution of 4 g of NaOH in 20 mL of water to the suspension.
-
Permanganate Addition: Heat the mixture to 80-90°C and add 60 g of KMnO₄ in small portions over a period of 2-3 hours, maintaining the temperature.
-
Reaction Completion: After the addition is complete, continue heating and stirring for another 4-6 hours until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide.
-
Decolorization: If necessary, add a small amount of sodium bisulfite to the filtrate to decolorize it.
-
Precipitation: Acidify the filtrate with concentrated sulfuric acid to precipitate the 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry.
Data Presentation
| Intermediate | Starting Material | Reagents | Yield (%) |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Chloro-4-(methylthio)toluene | KMnO₄, NaOH, H₂SO₄ | 75-85 |
| 2-Chloro-4-(methylsulfonyl)benzoyl chloride | 2-Chloro-4-(methylsulfonyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 90-95 |
Conclusion
This compound is a valuable and versatile platform for the synthesis of a variety of agrochemicals. The straightforward synthesis of fungicidal chalcones via the Claisen-Schmidt condensation and its potential as a precursor for complex herbicides like HPPD inhibitors highlight its importance in modern agrochemical research and development. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this readily available starting material in the discovery of new and effective crop protection agents.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione [mdpi.com]
Application Notes and Protocols: 4'-Hydroxyacetophenone in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Mannich bases from 4'-Hydroxyacetophenone, a key intermediate in the development of various biologically active compounds. The protocols cover both microwave-assisted and conventional synthesis methods, offering flexibility for different laboratory settings. Additionally, we explore the relevance of these compounds in drug development, including their potential interaction with apoptotic signaling pathways.
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located next to a carbonyl group.[1][2] In the case of this compound, the electron-rich phenolic ring provides an alternative site for reaction, leading to electrophilic aromatic substitution. The resulting Mannich bases are valuable precursors for a wide range of pharmaceuticals due to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic (anticancer) properties.[3][4][5]
Under neutral or alkaline conditions, the Mannich reaction with this compound proceeds via regioselective substitution at the ortho position to the hydroxyl group.[6] This is due to the strong activating and ortho-, para-directing effect of the hydroxyl group, which increases the nucleophilicity of the aromatic ring.[7]
Experimental Protocols
This section details two primary methods for the synthesis of Mannich bases from this compound: a rapid, efficient microwave-assisted method and a traditional conventional heating approach.
Protocol 1: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields compared to conventional methods.[6]
Materials:
-
This compound
-
Selected secondary amine (e.g., morpholine, pyrrolidine, piperidine)
-
Formaldehyde (B43269) (37% aqueous solution)
-
1,4-Dioxane (solvent)
-
Microwave reactor
-
Round-bottom flask suitable for microwave synthesis
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq), the desired secondary amine (1.5 eq), and formaldehyde (1.5 eq) in 1,4-dioxane.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300 W, maintaining a temperature of 120 °C.[6]
-
Monitor the reaction progress using TLC. Reaction times are typically short, often around 15 minutes.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired monosubstituted Mannich base.
Protocol 2: Conventional Synthesis (Reflux)
This protocol utilizes standard laboratory equipment and is a viable alternative when a microwave reactor is unavailable.
Materials:
-
This compound
-
Selected secondary amine (e.g., a substituted secondary amine)
-
Formaldehyde
-
Ethanol (B145695) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound and the chosen secondary amine in ethanol.
-
Add formaldehyde to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux. A reported reaction time for a similar condensation is 20 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Perform an appropriate aqueous work-up to remove any water-soluble impurities.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure Mannich base.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of various Mannich bases derived from this compound.
| Amine | Product | Reaction Time (min) | Yield (%) |
| Morpholine | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethanone | 15 | 80[6] |
| Pyrrolidine | 1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethanone | 15 | 77[6] |
| Piperidine | 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethanone | 15 | 72[6] |
| 4-Methylpiperidine | 1-{4-Hydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}ethanone | 15 | 64[6] |
Table 1: Reaction conditions and yields for the microwave-assisted synthesis of monosubstituted Mannich bases of this compound.[6]
Mandatory Visualizations
Reaction Workflow and Mechanism
The following diagram illustrates the general workflow and the mechanism of the Mannich reaction with this compound, which proceeds through an electrophilic aromatic substitution.
Application in Drug Development: Potential Signaling Pathway
Mannich bases derived from chalcones of this compound have shown cytotoxic activity. One potential mechanism of action is the induction of apoptosis through the Fas/CD95 signaling pathway.[8]
Conclusion
The Mannich reaction of this compound provides a versatile and efficient route to a variety of substituted aminomethylphenols. The microwave-assisted protocol, in particular, offers a green and rapid synthetic alternative. The resulting Mannich bases are of significant interest to the drug development community, with demonstrated biological activities and the potential to modulate critical cellular pathways such as apoptosis. Further investigation into the precise mechanisms of action of these compounds will be crucial for the development of novel therapeutics.
References
- 1. The many roles of FAS receptor signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of CD95/Fas signaling at the DISC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fas/CD95 Signaling Pathway in Damage-Associated Molecular Pattern (DAMP)-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Hydroxyacetophenone as a Substrate for Monooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyacetophenone, a naturally occurring compound found in various plants, serves as a versatile substrate for a class of enzymes known as monooxygenases. These enzymes catalyze the insertion of a single oxygen atom into a substrate, a critical reaction in both metabolic pathways and biotechnological applications. Of particular interest is the Baeyer-Villiger monooxygenase (BVMO) family, for which this compound is a well-characterized substrate. This document provides detailed application notes and experimental protocols for researchers working with this compound and monooxygenases, with a primary focus on this compound Monooxygenase (HAPMO).
Overview of this compound Monooxygenase (HAPMO)
HAPMO is a flavin-dependent Baeyer-Villiger monooxygenase that catalyzes the NADPH and oxygen-dependent oxidation of this compound to 4-hydroxyphenyl acetate (B1210297).[1][2][3][4][5][6] This enzyme has been identified and characterized from various microorganisms, including Pseudomonas fluorescens ACB and Pseudomonas putida JD1.[1][3][7] The reaction involves the insertion of an oxygen atom between the carbonyl group and the methyl group of this compound, resulting in the formation of an ester.
The overall reaction is as follows:
(4-hydroxyphenyl)ethan-1-one + NADPH + H⁺ + O₂ ⇌ 4-hydroxyphenyl acetate + NADP⁺ + H₂O[1][6]
HAPMO exhibits a broad substrate scope, acting on various aromatic ketones and aldehydes, and can also catalyze sulfoxidation reactions.[2][4][8][9] This versatility makes it a valuable biocatalyst for synthetic chemistry and drug development.
Quantitative Data
The kinetic parameters of HAPMO have been determined for this compound and other relevant substrates. This data is crucial for designing and optimizing enzymatic assays and biotransformation processes.
| Substrate | Enzyme Source | Km (µM) | Vmax (relative %) | Specific Activity (U/mg) | Reference |
| This compound | P. putida JD1 | 47 ± 5 | 100 | Not Reported | [7] |
| 4'-Hydroxypropiophenone | P. putida JD1 | 23 ± 4 | 85 | Not Reported | [7] |
| Acetophenone | P. putida JD1 | 384 ± 45 | 59 | Not Reported | [7] |
| NADPH (with this compound) | P. putida JD1 | 17.5 ± 2.5 | - | Not Reported | [7] |
| 4-Hydroxybenzaldehyde | P. fluorescens ACB | Not Reported | Not Reported | Not Reported | [5] |
| Methyl 4-tolyl sulfide | P. fluorescens ACB | Not Reported | Not Reported | Not Reported | [2][9] |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. The relationship between Vmax and specific activity depends on the enzyme concentration used in the assay.[10]
Metabolic Pathways Involving this compound Monooxygenation
The monooxygenation of this compound is a key step in the microbial degradation of several aromatic compounds, including 4-ethylphenol (B45693) and the industrial chemical bisphenol A (BPA).
Degradation Pathway of 4-Ethylphenol
In Pseudomonas putida, 4-ethylphenol is degraded via a pathway where this compound is a central intermediate. The pathway involves the initial hydroxylation of 4-ethylphenol, followed by oxidation to this compound, which is then converted by HAPMO.
Degradation Pathway of Bisphenol A
HAPMO also participates in a major pathway for the degradation of bisphenol A by some bacteria.[1][6] BPA is metabolized to 4-hydroxybenzoate (B8730719) and this compound, which are then further degraded.[1]
Experimental Protocols
Purification of Recombinant His-tagged HAPMO
This protocol is a general guideline for the purification of His-tagged HAPMO from E. coli expression systems, based on common immobilized metal affinity chromatography (IMAC) procedures.[11][12][13][14]
Materials:
-
E. coli cell paste expressing His-tagged HAPMO
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNAse I
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose (B213101) resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to the equilibrated Ni-NTA agarose resin in a tube. Incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged HAPMO to bind to the resin.
-
Column Packing: Carefully pour the resin slurry into a chromatography column and allow the unbound protein to flow through.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged HAPMO from the column using Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified HAPMO.
-
Buffer Exchange (Optional): If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol) using dialysis or a desalting column.
References
- 1. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol A Graphical Pathway Map [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-hydroxyacetophenone monooxygenase - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.jp [almacgroup.jp]
- 10. researchgate.net [researchgate.net]
- 11. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioclone.net [bioclone.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4'-Hydroxyacetophenone from Phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4'-Hydroxyacetophenone, particularly when synthesized via the Fries rearrangement of phenyl acetate (B1210297) derived from phenol (B47542).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Fries rearrangement?
A1: The primary impurities encountered after the Fries rearrangement of phenyl acetate include:
-
Phenol: Unreacted starting material. Commercial grade this compound can contain phenol in concentrations ranging from 100 to 1000 ppm, which can cause a strong odor and discoloration, making it unsuitable for many applications without further purification.[1][2][3]
-
o-Hydroxyacetophenone: This is the main isomeric byproduct of the Fries rearrangement.[4][5] The ratio of ortho to para isomers is influenced by reaction conditions such as temperature and solvent polarity.[5]
-
Phenyl acetate: Unreacted starting material from the esterification of phenol.[6]
-
p-Acetoxyacetophenone: A potential byproduct of the reaction.[5][7]
-
Colored impurities: These can lead to a darker final product.[1][2]
Q2: My purified this compound has a persistent pink or yellow color. What is the likely cause and how can I remove it?
A2: A persistent color in the final product is often due to the presence of phenolic impurities or other colored byproducts. The use of activated carbon during recrystallization is a highly effective method for decolorization.[1][2] Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these colored impurities.[8] If the color persists, a second recrystallization may be necessary.[8]
Q3: I am having difficulty separating the o- and p-isomers of hydroxyacetophenone. What methods are most effective?
A3: The separation of o- and p-hydroxyacetophenone can be challenging due to their structural similarity. However, their different physical properties can be exploited:
-
Fractional Distillation: Due to differences in their boiling points, fractional distillation is a suitable method for separation. The ortho-isomer has a lower boiling point and will vaporize first.[9][10]
-
Steam Distillation: The ortho-isomer is volatile with steam, while the para-isomer is not. This allows for their separation.[4]
-
Selective Solubilization: The ortho-isomer is more soluble in nonpolar hydrocarbon solvents like heptane (B126788) or toluene, whereas the para-isomer has very low solubility due to intermolecular hydrogen bonding. This difference allows for the precipitation of pure p-hydroxyacetophenone.[9]
Q4: What are the most common issues encountered during the recrystallization of this compound?
A4: Common issues during recrystallization include:
-
Oiling out: The compound separates as an oil instead of crystals. This can happen if the solvent is too nonpolar or the solution is too concentrated. Adding a small amount of a more polar co-solvent or trying a different solvent system can help.[8]
-
Poor crystal formation: If crystals do not form upon cooling, the solution may not be supersaturated. Concentrating the solution by evaporating some of the solvent or inducing crystallization by scratching the inside of the flask or adding a seed crystal can be effective.[8]
-
Low recovery: This can result from using too much solvent or not cooling the solution to a low enough temperature. Concentrating the filtrate and re-cooling can help recover more product.[8]
-
Product forms as a powder instead of crystals: Recrystallization from water, in particular, can sometimes yield a powder with poor flowability. Using a mixed solvent system can often lead to better crystal formation.[1][2][3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oily residue forms instead of crystals | The solvent is too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try a different solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8] |
| Crystals do not form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Ensure that the initial amount of solvent used for dissolution was minimal.[8] |
| Low recovery of the purified product | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate and cool it again to recover more product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[8] |
| Product is still colored after recrystallization | Colored impurities were not effectively removed. | Add activated carbon to the hot solution before filtration. Perform a second recrystallization.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The chosen eluent system has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexane.[8] |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the ethyl acetate/hexane mixture.[8] |
| Broad or tailing peaks | The column may have been allowed to run dry, or there is cracking of the silica (B1680970) gel bed. | Always keep the silica gel bed covered with the eluent. Add more eluent as needed to prevent it from drying out. If the problem persists, the column may need to be repacked or replaced.[8][9] |
Experimental Protocols
Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a common method for synthesizing hydroxyaryl ketones.[11] The reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12]
General Procedure:
-
A mixture of phenyl acetate, a Lewis acid (e.g., aluminum chloride), and a solvent (e.g., nitrobenzene (B124822) or chlorobenzene) is stirred at a controlled temperature.[13]
-
Low temperatures (below 60°C) generally favor the formation of the p-isomer (this compound), while higher temperatures (above 160°C) favor the o-isomer.[4]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, typically by adding acid and extracting the product.
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Common solvent systems include ethanol (B145695)/water, dimethyl carbonate/cyclohexane, and ethanol/ethyl acetate.[1][2][14]
-
If colored impurities are present, add a small amount of activated carbon to the hot solution and mix for a period (e.g., 30 minutes).[1][2]
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization. Cooling in an ice bath can maximize the yield.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals, for example, in a vacuum oven.[2]
Quantitative Data Summary
The following table summarizes data from various purification protocols for this compound.
| Purification Method | Solvent System | Key Parameters | Purity Achieved | Reference |
| Recrystallization | 28 wt. % ethanol in water | Dissolve 100 kg crude in 300 kg solvent, reflux at 78°C, cool to 5°C. | - | [1][2] |
| Recrystallization | 67 wt. % dimethyl carbonate in cyclohexane | Dissolve 100 kg crude in 200 kg solvent, reflux at 75°C, cool to 10°C. | 99.92% | [1] |
| Recrystallization | 7 wt. % ethanol in ethyl acetate | Dissolve 320 g crude in 480 g solvent, reflux at 85°C, cool to 5°C. | - | [14] |
| Recrystallization | Ethanol | Dissolve 250 g crude in 200 g solvent, reflux at 85°C, cool to 5°C. | 99.9% | [14] |
Visualizations
References
- 1. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. data.epo.org [data.epo.org]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. chemrxiv.org [chemrxiv.org]
- 6. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. brainly.in [brainly.in]
- 11. merckmillipore.com [merckmillipore.com]
- 12. jocpr.com [jocpr.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4'-Hydroxyacetophenone
Welcome to the technical support center for the synthesis of 4'-Hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of this compound is low. What are the common causes?
A1: Low yields in this compound synthesis, typically via Fries rearrangement or Friedel-Crafts acylation, can stem from several factors:
-
Suboptimal Temperature: Temperature is a critical parameter that controls the reaction rate and the ratio of ortho to para isomers. For the Fries rearrangement, low temperatures (below 60°C) generally favor the desired para product, while high temperatures (above 160°C) favor the ortho isomer.[1][2]
-
Incorrect Solvent Choice: Solvent polarity influences product ratios. In the Fries rearrangement, non-polar solvents tend to favor the ortho isomer, whereas more polar solvents increase the proportion of the para product.[3][4]
-
Catalyst Issues: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) must be anhydrous and used in sufficient molar quantities. Moisture can deactivate the catalyst. For Friedel-Crafts acylation using hydrogen fluoride (B91410) (HF) as a catalyst, the molar ratio of HF to phenol (B47542) is crucial for achieving high conversion and selectivity.[5]
-
Side Reactions: The formation of by-products, such as the ortho-isomer (2'-Hydroxyacetophenone) and 4-acetoxyacetophenone, can significantly reduce the yield of the desired para-isomer.[5][6] In some cases, heavily substituted aromatic rings or acyl components can lead to lower yields due to steric hindrance.[4]
-
Purification Losses: The desired product can be lost during workup and purification steps. Inefficient extraction or multiple recrystallization steps can lead to a lower final yield.
Q2: I am getting a high proportion of the ortho-isomer (2'-Hydroxyacetophenone). How can I improve the selectivity for the para-isomer?
A2: To favor the formation of this compound (para-isomer) over the ortho-isomer, consider the following adjustments, primarily for the Fries rearrangement:
-
Lower the Reaction Temperature: This is the most significant factor. Low temperatures, typically below 60°C, favor the kinetically controlled para product.[1][2] High temperatures favor the thermodynamically more stable ortho product, which can form a bidentate complex with the aluminum catalyst.[3][4]
-
Use a Polar Solvent: Increasing the polarity of the solvent system can increase the yield of the para product.[3][4]
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids or strong protic acids like hydrogen fluoride can be used. With HF, specific reaction conditions have been shown to yield high selectivity for the para isomer.[5]
Q3: What is the best way to purify the crude this compound product to remove unreacted starting materials and isomers?
A3: The primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective method. Solvents such as water or ethanol-water mixtures are often used.[7][8] The process typically involves dissolving the crude product in a hot solvent mixture, optionally treating with activated carbon to remove colored impurities, followed by slow cooling to induce crystallization of the pure product.[7][9]
-
Steam Distillation: This technique is particularly useful for separating the ortho and para isomers. The ortho-isomer is more volatile due to intramolecular hydrogen bonding and can be removed by steam distillation, leaving the desired para-isomer behind.[1][2]
-
Column Chromatography: While effective, it can be less practical for large-scale purifications.[7]
Data Presentation: Reaction Conditions and Yields
The tables below summarize quantitative data from various synthesis methods, highlighting the impact of different catalysts and conditions on product yield and selectivity.
Table 1: Fries Rearrangement of Phenyl Acetate (B1210297) with Various Lewis Acids
| Catalyst | Solvent | Temperature (°C) | Yield of 4'-HAP (%) |
| AlCl₃ | Nitrobenzene | 20–25 | High (not specified) |
| AlCl₃ | Chlorobenzene | 50–60 | 45-65 |
| AlCl₃ | Nitroethane | 60 | 44 |
| AlCl₃ | Carbon Disulfide | 45 | 40 |
| Boron Trifluoride (BF₃) | - | 90 | 56 |
| Titanium Tetrachloride (TiCl₄) | - | 90–100 | 34 |
| Hydrofluoric Acid (HF) | - | 20–100 | 94 |
| Polyphosphoric Acid | - | 20–100 | 69 |
Data compiled from ChemicalBook.[10]
Table 2: Friedel-Crafts Acylation of Phenol using HF Catalyst
| Acetylating Agent | Moles HF per Mole Phenol | Temperature (°C) | Phenol Conversion (%) | Selectivity to 4'-HAP (%) |
| Acetic Acid | 20-50 | 40-90 | >80 | >70 |
| Acetic Anhydride (B1165640) | 30 | 50 | 99.7 | 92.3 |
| Acetic Anhydride | 40 | 75 | 99.6 | 84.1 |
| Acetic Anhydride | 30 | 50 (270 min) | 99.0 | 89.2 |
Data compiled from a process patent for producing 4-hydroxyacetophenone.[5][6]
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Fries Rearrangement
This protocol involves the initial synthesis of phenyl acetate from phenol, followed by its rearrangement to this compound.
Step A: Preparation of Phenyl Acetate [11]
-
Add phenol (1.20 g) to a 25 mL round-bottom flask (RBF).
-
Add 4 M aqueous NaOH solution (5 mL) and swirl to dissolve the phenol.
-
Add a magnetic stirrer bar and ice-chilled water (8 mL).
-
While stirring at room temperature, add acetic anhydride (1.5 mL) dropwise.
-
After the addition is complete, stir for an additional 5 minutes.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (B109758) (2 x 15 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield phenyl acetate as a colorless liquid.
Step B: Fries Rearrangement to this compound [11]
-
In a clean, dry RBF, place trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0°C in an ice bath.
-
Add the phenyl acetate (50 µL) prepared in Step A to the cooled acid.
-
Stir the mixture at 0°C for 30 minutes.
-
Carefully add the reaction mixture to a beaker containing approximately 25 mL of an ice-water slurry.
-
Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (25 mL).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Further purify the solid product by recrystallization from toluene (B28343) to obtain this compound.
Visualizations
// Node Definitions start [label="Starting Materials\n(Phenol, Acetic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Esterification\n(Phenyl Acetate Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate\n(Crude Phenyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Fries Rearrangement\n(Lewis Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude_product [label="Crude Product Mixture\n(ortho/para isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Purification\n(Recrystallization / Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final Product\n(Pure this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2 [color="#5F6368"]; step2 -> crude_product [color="#5F6368"]; crude_product -> step3 [color="#5F6368"]; step3 -> final_product [color="#5F6368"]; } enddot Caption: General experimental workflow for this compound synthesis.
// Node Definitions issue [label="Low Yield or\nPoor Selectivity?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Check Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Check Solvent Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Check Catalyst Condition", fillcolor="#FBBC05", fontcolor="#202124"];
temp_low [label="< 60°C Favors para-Product\n(Kinetic Control)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_high [label="> 160°C Favors ortho-Product\n(Thermodynamic Control)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
solvent_polar [label="Polar Solvents\nIncrease para-Product Ratio", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_nonpolar [label="Non-Polar Solvents\nFavor ortho-Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
catalyst_ok [label="Ensure Anhydrous Catalyst\n& Correct Molar Ratio", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions issue -> check_temp [label="Temperature?", color="#4285F4"]; issue -> check_solvent [label="Solvent?", color="#4285F4"]; issue -> check_catalyst [label="Catalyst?", color="#4285F4"];
check_temp -> temp_low [label="Too High?", color="#5F6368"]; check_temp -> temp_high [label="Correct?", color="#5F6368"];
check_solvent -> solvent_polar [label="Too Non-Polar?", color="#5F6368"]; check_solvent -> solvent_nonpolar [label="Correct?", color="#5F6368"];
check_catalyst -> catalyst_ok [color="#5F6368"]; } enddot Caption: Troubleshooting guide for low yield and poor selectivity issues.
// Node Definitions start [label="Phenyl Acetate + AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="Intermediate Complex", fillcolor="#FBBC05", fontcolor="#202124"]; acylium [label="Acylium Ion\n{CH₃CO⁺}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ortho_attack [label="ortho-Attack", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; para_attack [label="para-Attack", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
ortho_product [label="2'-Hydroxyacetophenone\n(ortho-isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; para_product [label="this compound\n(para-isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions start -> complex [color="#5F6368"]; complex -> acylium [color="#5F6368"];
acylium -> ortho_attack [label="High Temp\nNon-Polar Solvent", color="#5F6368"]; acylium -> para_attack [label="Low Temp\nPolar Solvent", color="#5F6368"];
ortho_attack -> ortho_product [color="#5F6368"]; para_attack -> para_product [color="#5F6368"]; } enddot Caption: Simplified mechanism of the Fries rearrangement reaction.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20210002200A1 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Solubility Issues of 4'-Hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4'-Hydroxyacetophenone in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in water. Its reported aqueous solubility is approximately 9900 mg/L at 22 °C.[1] However, this solubility is often insufficient for various experimental and formulation needs, leading to precipitation.
Q2: What are the primary reasons for this compound precipitating in my aqueous solution?
A2: Precipitation of this compound in aqueous media can occur due to several factors:
-
Concentration Above Solubility Limit: The most common reason is that the concentration of this compound in your solution exceeds its intrinsic solubility in the aqueous medium.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the compound can crash out of solution due to the sudden change in solvent polarity.
-
Temperature Effects: The solubility of this compound is temperature-dependent. A decrease in temperature can lower its solubility and cause precipitation.[2][3]
-
pH of the Medium: this compound is a weak acid with a pKa around 8.05.[4] In aqueous solutions with a pH below its pKa, it exists predominantly in its less soluble, neutral form.
-
Buffer Composition: The presence of certain salts or other components in your buffer system could potentially decrease the solubility of the compound.
Q3: Can I increase the solubility of this compound by changing the temperature?
A3: Yes, the solubility of this compound in water and other solvents generally increases with temperature.[2][3] Heating the aqueous medium can help dissolve a higher concentration of the compound. However, be mindful that the solution may become supersaturated and precipitation can occur upon cooling.
Q4: How does pH affect the solubility of this compound?
A4: As a weak acid, the solubility of this compound in aqueous media is highly pH-dependent. At a pH below its pKa of ~8.05, the phenolic hydroxyl group is protonated, and the molecule is neutral and less soluble. By increasing the pH to a value above the pKa, the hydroxyl group deprotonates to form the more soluble phenolate (B1203915) anion. Therefore, adjusting the pH of your aqueous medium to be slightly alkaline (e.g., pH 9) can significantly enhance its solubility.
Q5: What are common techniques to improve the solubility of this compound for experimental use?
A5: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent (a cosolvent) like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can significantly increase solubility.
-
pH Adjustment: Increasing the pH of the aqueous medium to above the pKa of this compound will increase its solubility due to ionization.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host can form an inclusion complex with enhanced aqueous solubility.[5][6]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale can increase its surface area and, consequently, its dissolution rate and apparent solubility.[7][8][9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Diluting an Organic Stock Solution
-
Problem: A precipitate forms immediately when you add your concentrated this compound stock solution (e.g., in DMSO or ethanol) to your aqueous buffer or cell culture medium.
-
Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.
-
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm your aqueous medium to 37°C before adding the stock solution.
-
Add the stock solution dropwise to the vortexing or rapidly stirring aqueous medium. This facilitates rapid dispersion and prevents localized high concentrations.
-
-
Reduce the Final Concentration: If your experimental design allows, try lowering the final working concentration of this compound.
-
Use a Cosolvent System: Instead of diluting into a purely aqueous medium, dilute your stock into an aqueous solution already containing a small percentage of a cosolvent (e.g., 5-10% ethanol), provided it is compatible with your experimental system.
-
Issue 2: Precipitation in Aqueous Solution Over Time or Upon Cooling
-
Problem: Your this compound solution is initially clear but a precipitate forms after some time or when the solution is cooled (e.g., moved from 37°C to room temperature).
-
Cause: The solution was likely supersaturated at the initial temperature, and the compound precipitated out as it reached equilibrium at a lower temperature where its solubility is reduced.
-
Solutions:
-
Maintain a Constant Temperature: If possible, conduct your experiment at the temperature at which the solution was prepared and is known to be stable.
-
Prepare Fresh Solutions: Prepare your final aqueous solution of this compound immediately before use to minimize the time for precipitation to occur.
-
Employ a Solubilization Technique: For stable, long-term solubility, you will need to use one of the enhancement techniques such as pH adjustment, cosolvency, or cyclodextrin complexation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 22 | ~9,900 |
| Hot Water | > 80 | Soluble |
| Ethanol (95%) | Room Temperature | Soluble |
| Methanol | Room Temperature | Soluble |
| Acetone | Room Temperature | Soluble |
| Petroleum Ether | Room Temperature | Insoluble |
| Hexane | Room Temperature | Insoluble |
Table 2: Illustrative Effect of Cosolvents and pH on Aqueous Solubility of this compound
| Aqueous Medium | pH | Estimated Solubility Increase (Fold) | Notes |
| Water | 7.0 | 1 (Baseline) | Baseline aqueous solubility. |
| 10% Ethanol in Water | 7.0 | 2 - 5 | Ethanol acts as a cosolvent. |
| 20% Ethanol in Water | 7.0 | 5 - 15 | Higher cosolvent concentration further increases solubility. |
| Water | 9.0 | > 10 | Above the pKa, the compound ionizes to the more soluble phenolate form. |
| 10% Ethanol in Water | 9.0 | > 20 | Combination of pH adjustment and cosolvency has a synergistic effect. |
Note: The values in Table 2 are illustrative and based on chemical principles. The actual fold increase should be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Cosolvent System (Ethanol/Water)
Objective: To prepare a stock solution of this compound at a concentration higher than its aqueous solubility limit using a water/ethanol cosolvent system.
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Determine the Target Cosolvent Ratio: Based on your required concentration, start with a higher percentage of ethanol (e.g., 50% v/v).
-
Prepare the Cosolvent Mixture: In a volumetric flask, prepare the desired volume of the ethanol/water mixture. For example, to make 100 mL of a 50% ethanol solution, add 50 mL of ethanol and then add purified water to the 100 mL mark.
-
Dissolve this compound: Weigh the required amount of this compound powder. Add it to the cosolvent mixture.
-
Stir to Dissolve: Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (e.g., to 40°C) can be used to expedite dissolution.
-
Final Dilution (if necessary): This cosolvent stock solution can then be carefully diluted into your final aqueous medium as described in the troubleshooting guide to minimize precipitation.
Protocol 2: Solubility Enhancement by pH Adjustment
Objective: To increase the aqueous solubility of this compound by preparing a solution with a pH greater than its pKa.
Materials:
-
This compound powder
-
Purified water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a Suspension: Add the desired amount of this compound to a volume of purified water to create a suspension.
-
Adjust the pH: Place the suspension on a magnetic stirrer. While monitoring with a calibrated pH meter, add the 1 M NaOH solution dropwise.
-
Observe Dissolution: As the pH increases and surpasses the pKa of ~8.05, the suspended powder will begin to dissolve as the phenolate salt is formed.
-
Final pH Adjustment: Continue adding NaOH until all the powder has dissolved. Adjust the final pH to the desired level (e.g., pH 9.0).
-
Volume Adjustment: If necessary, add more purified water to reach the final desired concentration and volume.
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the increase in aqueous solubility of this compound in the presence of varying concentrations of HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your chosen buffer at various concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Add Excess this compound: To vials containing a fixed volume (e.g., 5 mL) of each HP-β-CD solution, add an excess amount of this compound powder (enough to ensure that undissolved solid remains at equilibrium).
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Concentration Analysis: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a pre-validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will illustrate the solubilizing effect of the cyclodextrin.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: How cyclodextrins enhance the solubility of this compound.
Caption: The relationship between pH and the soluble form of the compound.
References
- 1. This compound, 99-93-4 [thegoodscentscompany.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 99-93-4 [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4'-Hydroxyacetophenone in Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when stabilizing 4'-Hydroxyacetophenone in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing formulation is developing a yellow to brown discoloration over time. What is the likely cause and how can I prevent it?
A1: Discoloration, typically a shift towards yellow or brown, is a common issue with phenolic compounds like this compound and is often indicative of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, and the presence of metal ions. This process can lead to the formation of colored quinone-like structures.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: During manufacturing, purge the formulation vessel and headspace of packaging with an inert gas like nitrogen or argon.
-
Protect from Light: Store the formulation in light-resistant packaging, such as amber glass vials or opaque containers. Photodegradation can generate free radicals that accelerate oxidation.
-
Chelating Agents: Include a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts, in your formulation. Metal ions (e.g., iron, copper) can catalyze oxidative reactions, and chelating agents will sequester them.
-
Antioxidants: Consider the addition of a synergistic antioxidant. While this compound has inherent antioxidant properties, combining it with other antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can offer enhanced protection.[1][2]
Q2: I am observing a loss of potency of this compound in my liquid formulation. What are the potential degradation pathways?
A2: Loss of potency is a critical stability issue. For this compound, the primary degradation pathways in a pharmaceutical setting are typically oxidative and photolytic.
-
Oxidative Degradation: As mentioned in Q1, the phenolic group is prone to oxidation. This not only causes discoloration but also leads to the formation of degradation products that lack the desired activity.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule.
-
Interaction with Excipients: Certain excipients or impurities within excipients can promote degradation. For example, peroxides present in some grades of polyethylene (B3416737) glycol (PEG) or polysorbates can act as oxidizing agents.[3]
Q3: What are the optimal pH and temperature conditions for maintaining the stability of this compound in aqueous formulations?
A3: this compound is reported to be stable across a wide pH range, typically from 3 to 12.[2] However, extreme pH values, especially when combined with elevated temperatures, can increase the potential for degradation. For optimal stability, it is advisable to maintain the pH of the formulation close to neutral (pH 6-8), unless solubility or other formulation requirements dictate otherwise.
Regarding temperature, this compound is a high-melting-point solid and is generally stable at room temperature.[4] However, as with most chemical entities, degradation rates increase with temperature. It is recommended to store formulations at controlled room temperature or under refrigerated conditions, as determined by your product-specific stability studies.
Q4: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A4: Yes, potential incompatibilities exist. It is crucial to be aware of the following:
-
Strong Oxidizing Agents: Avoid co-formulating with strong oxidizing agents, as they will directly degrade this compound.
-
Acids and Bases: While stable over a wide pH range, strong acids and bases should be used with caution, as they can catalyze degradation, especially at elevated temperatures.[5]
-
Excipient Impurities: Be mindful of the purity of your excipients. As mentioned, peroxide impurities in polymers like PEGs and polysorbates can be problematic. It is advisable to use high-purity, low-peroxide grades of these excipients.
-
Potential for Maillard-type Reactions: Although less common for this molecule, formulations containing reducing sugars and a primary or secondary amine in conjunction with this compound should be evaluated for the potential for Maillard reactions, which can cause browning.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound. | Perform forced degradation studies to identify potential degradation products. Ensure your HPLC method is stability-indicating. |
| Interaction with excipients. | Conduct compatibility studies with individual excipients. | |
| Impurities in the API or excipients. | Test the purity of all raw materials. | |
| Precipitation or Crystallization in Liquid Formulation | Poor solubility of this compound. | Optimize the solvent system. Consider the use of co-solvents (e.g., propylene (B89431) glycol, polyethylene glycol) or solubilizing agents (e.g., polysorbates). |
| pH shift affecting solubility. | Buffer the formulation to maintain a stable pH. | |
| Temperature fluctuations during storage. | Define and control the storage temperature for the product. | |
| Phase Separation in Emulsions or Suspensions | Incompatibility with the surfactant system. | Screen different types and concentrations of emulsifiers or suspending agents. |
| Changes in ionic strength. | Evaluate the effect of buffer salts and their concentrations. |
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Products | Recommendations |
| Acidic (e.g., 0.1 N HCl) | Generally stable, but degradation can occur at elevated temperatures. | Hydrolysis products (less likely), oxidative degradation products. | Conduct studies at ambient and elevated temperatures. |
| Basic (e.g., 0.1 N NaOH) | Generally stable, but degradation can occur at elevated temperatures. | Phenolic oxidation products (quinones). | Use caution with strong bases and heat. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation. | Oxidized derivatives, potentially leading to ring-opening. | Protect from oxidative stress using antioxidants and inert atmosphere. |
| Thermal (e.g., >60°C) | Stable at room temperature, degradation increases with temperature. | Oxidative and other thermal degradation products. | Determine shelf-life based on accelerated stability testing at various temperatures. |
| Photolytic (UV/Vis light) | Can undergo degradation upon exposure to light. | Photodegradation products, often colored. | Use photoprotective packaging. |
Note: The information in this table is based on general chemical principles for phenolic compounds. Specific degradation rates will be formulation-dependent and must be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Store a portion at room temperature and heat another portion at 60°C for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Follow the procedure for acid hydrolysis, but use 0.1 N NaOH (and 1 N NaOH if necessary) and neutralize with HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, expose the stock solution to the same thermal stress.
-
At each time point, prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare and dilute the samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a robust analytical method for the quantification of this compound and the separation of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 275 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase or a suitable diluent.
-
Sample Preparation: Dilute the samples from the forced degradation study or the stability study to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Before sample analysis, perform system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) to ensure the performance of the chromatographic system.
-
Data Analysis: Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times with the standard and stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
Caption: Simplified oxidative degradation pathway of this compound.
Caption: Workflow for stability testing and formulation optimization.
Caption: Antioxidant mechanism of this compound via hydrogen donation.
References
Technical Support Center: Optimizing Reaction Conditions for 4'-Hydroxyacetophenone Synthesis
Welcome to the technical support center for the synthesis of 4'-Hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most common and well-established methods for synthesizing this compound are the Fries rearrangement of phenyl acetate (B1210297) and the Friedel-Crafts acylation of phenol (B47542). The Fries rearrangement is often preferred as it can provide better yields and selectivity for the desired para-isomer.
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors depending on the chosen synthetic route. For the Fries rearrangement, incomplete reaction or side reactions due to suboptimal temperature control are common culprits. In the case of Friedel-Crafts acylation of phenol, the primary challenges are the competing O-acylation of the phenol and the deactivation of the Lewis acid catalyst by the hydroxyl group. Ensuring anhydrous conditions is critical for both methods as the catalysts are moisture-sensitive.
Q3: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for this compound (the para-isomer)?
The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction temperature and solvent polarity. Lower temperatures (typically below 60°C) and more polar solvents favor the formation of the para-isomer (this compound), which is the kinetically controlled product. Conversely, higher temperatures promote the formation of the thermodynamically more stable ortho-isomer (2'-Hydroxyacetophenone).
Q4: What are some "greener" or more environmentally friendly catalyst options for these syntheses?
While traditional methods often employ Lewis acids like aluminum chloride (AlCl₃), which can be corrosive and produce hazardous waste, research has explored more eco-friendly alternatives. For the Fries rearrangement, solid acid catalysts like zeolites and biodegradable Brønsted acids such as p-toluenesulfonic acid (PTSA) have shown promise in providing good conversion and selectivity with a reduced environmental impact.[1]
Q5: How can I effectively purify the crude this compound?
The most common method for purifying this compound is recrystallization. Effective solvent systems include ethanol/water mixtures or toluene. For mixtures containing the ortho-isomer, steam distillation can be employed as 2'-hydroxyacetophenone (B8834) is steam-volatile due to intramolecular hydrogen bonding, while this compound is not.
Troubleshooting Guides
Method 1: Fries Rearrangement of Phenyl Acetate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.2. Insufficient reaction time.3. Reaction temperature is too low for significant conversion. | 1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried before use.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time.3. While low temperatures favor the para-isomer, ensure the temperature is sufficient for the reaction to proceed. Optimization may be required. |
| High Proportion of 2'-Hydroxyacetophenone (ortho-isomer) | 1. Reaction temperature is too high.2. Use of a non-polar solvent. | 1. Maintain a lower reaction temperature (e.g., < 60°C) to favor the kinetically controlled para-product.2. Employ a more polar solvent, which can help to favor the formation of the para-isomer. |
| Formation of Phenol as a Major Byproduct | Hydrolysis of the phenyl acetate starting material or the product due to the presence of water. | Ensure strictly anhydrous conditions. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is a Dark Oil Instead of a Crystalline Solid | Presence of polymeric byproducts or other impurities. | Attempt purification by column chromatography on silica (B1680970) gel before recrystallization. Ensure the work-up procedure effectively removes the catalyst. |
Method 2: Friedel-Crafts Acylation of Phenol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.2. Competing O-acylation to form phenyl acetate.3. Deactivation of the aromatic ring towards electrophilic substitution due to complexation with the Lewis acid. | 1. Use a stoichiometric excess of the Lewis acid (e.g., AlCl₃, typically 2.5-3 equivalents) to account for complexation with the phenol and the product.2. Consider a two-step approach: first, perform an O-acylation to form phenyl acetate, then conduct a Fries rearrangement.3. Use a highly active catalyst system, such as trifluoromethanesulfonic acid (TfOH), which can act as both catalyst and solvent. |
| Formation of Phenyl Acetate as the Main Product | O-acylation is kinetically favored over C-acylation under the reaction conditions. | Increase the amount of Lewis acid catalyst. Higher catalyst concentrations favor the Fries rearrangement of the in-situ formed phenyl acetate to the desired C-acylated product. |
| Reaction Mixture Becomes a Tar-like Substance | Polymerization or other side reactions, often at elevated temperatures. | Maintain a low reaction temperature, especially during the addition of reagents. Ensure efficient stirring to prevent localized overheating. |
| Difficulty in Isolating the Product | The product may be complexed with the Lewis acid catalyst. | During work-up, ensure complete hydrolysis of the aluminum complexes by slowly and carefully quenching the reaction mixture with ice-cold dilute acid (e.g., HCl). |
Experimental Protocols
Protocol 1: Fries Rearrangement of Phenyl Acetate
This protocol is a two-step synthesis starting from phenol.
Step 1: Synthesis of Phenyl Acetate
-
In a round-bottom flask, dissolve phenol (e.g., 10 g, 0.106 mol) in a 10% aqueous sodium hydroxide (B78521) solution.
-
Cool the mixture in an ice bath and add acetic anhydride (B1165640) (e.g., 12 ml, 0.127 mol) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for 30 minutes.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude phenyl acetate.
-
Purify the phenyl acetate by distillation.
Step 2: Fries Rearrangement to this compound
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place anhydrous aluminum chloride (e.g., 1.5 to 2.5 equivalents).
-
Add a solvent such as nitrobenzene (B124822) or 1,2-dichloroethane.
-
Cool the stirred suspension in an ice-water bath.
-
Add phenyl acetate (1 equivalent) dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (for para-selectivity, keep the temperature low, e.g., 25-40°C).
-
Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture or toluene.
Protocol 2: Direct Friedel-Crafts Acylation of Phenol
This method is challenging due to competing O-acylation. The use of a strong acid like trifluoromethanesulfonic acid (TfOH) can favor C-acylation.
-
In a flask, cool trifluoromethanesulfonic acid (TfOH, which can serve as both catalyst and solvent) to 0°C.
-
Dissolve phenol (1 equivalent) in the cold TfOH.
-
Slowly add acetyl chloride (1 equivalent) to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
After the reaction is complete, carefully pour the mixture into a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Fries Rearrangement
| Temperature | Solvent | Ortho:Para Ratio (approx.) | Notes |
| < 60°C | Polar (e.g., Nitrobenzene) | Para-isomer favored | Kinetically controlled product formation. |
| > 160°C | Non-polar or neat | Ortho-isomer favored | Thermodynamically controlled product formation. |
Table 2: Comparison of Catalysts for the Fries Rearrangement
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, various solvents | High reactivity, well-established | Moisture sensitive, corrosive, generates hazardous waste |
| Trifluoromethanesulfonic Acid (TfOH) | Can be used as both catalyst and solvent | High yields for C-acylation, strong acid | Corrosive, expensive |
| p-Toluene Sulfonic Acid (PTSA) | Catalytic amounts, often solvent-free at high temp. | "Greener" alternative, biodegradable, easy to handle | May require higher temperatures |
| Zeolites (e.g., H-ZSM-5) | High temperatures, gas or liquid phase | Reusable, environmentally friendly | Can be prone to deactivation, may require specific pore sizes |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound via Fries Rearrangement.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4'-Hydroxyacetophenone
Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 4'-Hydroxyacetophenone. Here you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you achieve optimal peak symmetry and reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates tailing, though for some assays, an As up to 1.5 may be acceptable.[2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][3]
Q2: What are the primary causes of peak tailing for a polar, acidic compound like this compound?
A2: The primary cause of peak tailing is the existence of more than one mechanism of analyte retention.[2] For a polar and acidic compound like this compound, the main causes include:
-
Secondary Interactions with Silanol (B1196071) Groups: The phenolic hydroxyl group of this compound can interact with residual, unreacted silanol groups on the surface of silica-based stationary phases.[2][4][5] These silanol groups are acidic and can lead to strong, undesirable interactions, causing peak tailing.[5][6]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[7][8] If the pH is close to the pKa of this compound (around 7-8), the compound can exist in both its ionized (phenolate) and non-ionized forms, leading to broadened and tailing peaks.[3][7][8]
-
Column Overload: Injecting a sample that is too concentrated or has too large of a volume can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[3][4]
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as voids in the packing material or a partially blocked inlet frit, both of which disrupt the flow path and cause peak tailing.[2][3]
-
Extra-Column Effects: Issues outside the analytical column, such as using tubing with a large internal diameter or excessive tubing length, can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH has a significant impact on the retention and peak shape of ionizable compounds like this compound.[7][8][9] To achieve a symmetrical peak, it is crucial to ensure the analyte is in a single, un-ionized form. For an acidic compound like this compound, this is achieved by using a mobile phase with a pH at least 2 units below its pKa.[7] Operating at a low pH (typically between 2.5 and 4) suppresses the ionization of the phenolic hydroxyl group, minimizing secondary interactions with silanol groups and promoting a single retention mechanism, which leads to sharper, more symmetrical peaks.[2][9][10]
Q4: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?
A4: To minimize peak tailing for polar compounds like this compound, it is recommended to use a high-purity, end-capped C18 column.[2][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, significantly reducing their potential for secondary interactions.[2] Columns with a low silanol activity are also a good choice.[11] For highly polar compounds, a polar-embedded column or a phenyl column might also provide alternative selectivity and improved peak shape.[12][13][14][15]
Q5: Can the sample solvent affect peak shape?
A5: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape.[1] If the sample solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion and broadening.[1] It is always best to dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible.[1]
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment
Observe the chromatogram to determine the nature of the peak tailing.
-
Are all peaks tailing? This often points to a physical issue such as a column void, a blocked frit, or extra-column volume effects.[4]
-
Is only the this compound peak (and other polar analyte peaks) tailing? This suggests a chemical interaction problem specific to the analyte and the stationary phase.[3]
Step 2: Addressing Physical Issues (All Peaks Tailing)
| Potential Cause | Recommended Action |
| Column Void or Blocked Frit | Disconnect the column, reverse it, and flush with a strong solvent to waste.[2] If the problem persists, the column may need to be replaced.[2] Using a guard column and in-line filter can help prevent this.[4][13] |
| Extra-Column Volume | Check all tubing and connections between the injector and the detector. Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.12-0.17 mm).[1] |
| Column Overload | Dilute the sample by a factor of 10 and re-inject.[2] If the peak shape improves, the original sample was overloaded. Reduce the injection volume or sample concentration.[4] |
Step 3: Addressing Chemical Interactions (Analyte-Specific Tailing)
If only the this compound peak is tailing, focus on the chemical interactions within the column.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[10][11] | To ensure the acidic this compound is in its un-ionized form, minimizing secondary interactions with silanol groups.[2][9] |
| Buffer Concentration | If using a buffer, ensure the concentration is between 10-50 mM.[5][10] | A sufficient buffer concentration helps maintain a stable pH and can mask residual silanol activity.[4][5] |
| Column Type | Use a high-purity, end-capped C18 column.[2] Consider a column with a different stationary phase, such as a polar-embedded or phenyl column, if tailing persists.[12][14] | End-capped columns have fewer free silanol groups, reducing the sites for secondary interactions.[2][4] |
| Organic Modifier | Experiment with different organic modifiers, such as acetonitrile (B52724) or methanol. | The choice of organic solvent can influence selectivity and peak shape. |
| Temperature | Increase the column temperature in increments of 5 °C (e.g., up to 40 °C). | This can sometimes improve peak shape, but the effect is generally less significant than mobile phase composition.[16] |
Experimental Protocol: Optimized HPLC Method for this compound
This protocol is designed to minimize peak tailing for the analysis of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (70% A: 30% B).
Data Summary Table
| Parameter | Recommended Range/Value | Rationale for Minimizing Tailing |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of this compound, reducing secondary interactions.[2][9] |
| Column Type | High-purity, end-capped C18 | Minimizes available silanol groups for secondary interactions.[2][4] |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and masks silanol activity.[4][5] |
| Injection Volume | ≤ 5 µL | Prevents column overload.[4] |
| Tubing Internal Diameter | 0.12 - 0.17 mm | Minimizes extra-column band broadening.[1] |
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
Caption: Interactions causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. hplc.eu [hplc.eu]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. waters.com [waters.com]
- 14. Column choice for phenol and organic acids - Chromatography Forum [chromforum.org]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: 4'-Hydroxyacetophenone in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing potential skin irritation and effectively utilizing 4'-Hydroxyacetophenone (HAP) in cosmetic and dermatological formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the function, safety, and application of this compound.
Q1: What is the primary function of this compound (HAP) in cosmetic formulations?
A1: this compound is a multifunctional ingredient that serves as an antioxidant, a soothing agent, and a preservative booster.[1][2] Its primary soothing and anti-inflammatory effects are attributed to its ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins—key mediators of inflammation and pain.[1][2] As an antioxidant, its phenolic structure allows it to neutralize free radicals, protecting skin from oxidative stress.[1][2] It also enhances the efficacy of traditional preservatives, allowing for their use at lower, less irritating concentrations.[2][3]
Q2: Is this compound considered a skin irritant?
A2: At typical cosmetic use concentrations, this compound is considered to have a low potential for irritation and is often used for its soothing properties.[4][5] However, like many cosmetic ingredients, it can cause irritation at high concentrations.[3][6] Studies on rabbits using pure, undiluted HAP have shown potential for slight to moderate irritation.[6][7] Human clinical tests on formulations containing up to 5% HAP have shown it to be non-sensitizing with a negligible potential for irritation.[6]
Q3: What is the mechanism behind HAP's soothing and anti-inflammatory properties?
A3: The primary anti-inflammatory mechanism of HAP is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] During an inflammatory response, COX-2 is upregulated and produces prostaglandins, which contribute to inflammation, redness, and the sensation of pain.[1] By inhibiting COX-2, HAP reduces the production of these inflammatory mediators, thereby calming the skin and alleviating irritation.[1][2]
Q4: Are there any known formulation challenges associated with HAP?
A4: A primary formulation challenge with HAP is its limited solubility in water. To solubilize HAP in aqueous systems, heating to temperatures at or above 60°C is often required. This can be energy-intensive and may degrade other heat-sensitive ingredients in the formulation. One patented solution to this issue involves using niacinamide, which can help solubilize HAP at lower temperatures.
Section 2: Troubleshooting Guide for In Vitro Skin Irritation Studies
This guide provides a question-and-answer format to troubleshoot common issues encountered during the in vitro assessment of HAP-containing formulations using Reconstructed Human Epidermis (RhE) models, such as those following the OECD Test Guideline 439.
Q1: My HAP formulation shows unexpected cytotoxicity (cell viability ≤ 50%) in an RhE model. What are the potential causes?
A1: Unexpected cytotoxicity can stem from several factors:
-
Concentration of HAP: While generally non-irritating at typical use levels, high concentrations of HAP (>5%) may induce an irritant response. Verify the final concentration of HAP in your formulation.
-
Formulation Vehicle/Chassis: Other ingredients in your formulation, such as surfactants, solvents, or other preservatives, may be the primary cause of irritation.[8] It is crucial to test the vehicle without HAP as a control to determine its baseline cytotoxicity.
-
Ingredient Interactions: Synergistic effects between HAP and other ingredients could potentially increase irritation.
-
High Bioavailability: The formulation vehicle may be enhancing the penetration of HAP or other ingredients into the epidermis, leading to higher localized concentrations than expected.
Q2: I am observing high variability in my cell viability (MTT assay) results between tissue replicates. What should I do?
A2: High variability can compromise the reliability of your data. Consider the following troubleshooting steps:
-
Application Technique: Ensure a consistent and even application of the test material across the entire surface of the RhE tissue. For liquids, using a mesh to spread the material can help.[9]
-
Washing Procedure: The post-exposure washing step is critical. Inconsistent washing can leave residual test material, leading to continued toxic effects in some replicates. Standardize the volume, duration, and technique of the rinsing process.
-
Tissue Health: Verify that the RhE tissues were healthy and equilibrated properly before the experiment. Check the viability of your negative controls (e.g., treated with sterile PBS or water); they should exhibit high viability.
-
MTT Incubation and Extraction: Ensure complete submersion of the tissues in the MTT solution and that the formazan (B1609692) dye is fully extracted with isopropanol (B130326) before reading the optical density. Incomplete extraction is a common source of variability.
Q3: My results are borderline (e.g., cell viability is around 50-60%). How do I classify my formulation?
A3: Borderline results require careful interpretation and potentially further investigation.
-
Review OECD TG 439 Criteria: According to the guideline, a mean tissue viability of ≤ 50% classifies the substance as an irritant. A result > 50% is considered non-irritating.[10][11]
-
Assess Inflammatory Markers: If viability data is ambiguous, analyzing the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), can provide critical complementary information.[8][12] A significant increase in IL-1α release, even with viability slightly above 50%, may indicate a mild irritant potential.[8]
-
Weight of Evidence: Consider a weight-of-evidence approach.[13] This involves combining the viability data with cytokine data, information on the formulation's composition, and data from similar formulations to make a final classification.
Q4: The positive control (e.g., 5% SDS) in my assay did not show the expected reduction in cell viability. What does this mean?
A4: If the positive control fails, the assay run is considered invalid. Potential reasons include:
-
Improper Preparation: The positive control solution may have been prepared incorrectly or degraded. Always use a freshly prepared solution.
-
Application Error: The positive control may not have been applied correctly to the tissues.
-
Tissue Resistance: While unlikely with validated tissue models, there could be an issue with the specific batch of RhE tissues.
-
Procedural Errors: Errors in incubation times, washing, or the MTT assay protocol can affect the results.
Review your entire protocol and reagent preparation. If the cause is not immediately apparent, repeat the experiment with fresh reagents and controls.
Section 3: Data Presentation
Table 1: Recommended Maximum Use Concentrations for this compound
| Product Category | Maximum Concentration (%) |
| Leave-on, Non-Spray (e.g., Face/Neck Creams, Masks) | 5.0[6][7] |
| Leave-on, Spray (e.g., Moisturizing Spray) | 0.3[6] |
| Rinse-off (e.g., Bath Soaps, Detergents) | 0.6[6] |
| Eye-area Products (e.g., Eye Creams) | 0.23[1] |
| Hair Spray (Aerosol) | 0.5[1][6] |
| Baby Products | Use reported, but specific concentrations not available[6] |
Data sourced from the 2020 Cosmetic Ingredient Review survey.[6][7]
Table 2: In Vitro Skin Irritation Classification Criteria (Based on OECD TG 439)
| Endpoint | Result | Classification |
| Cell Viability | > 50% | Non-Irritant (UN GHS No Category)[11][14] |
| ≤ 50% | Irritant (UN GHS Category 2)[11][14] | |
| IL-1α Release | No significant increase over negative control | Indicates low inflammation potential |
| Significant increase (e.g., > 3-fold) | Indicates pro-inflammatory potential; supports irritation classification[12] |
Section 4: Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) Model (Adapted from OECD TG 439)
Objective: To assess the skin irritation potential of a HAP-containing formulation by measuring keratinocyte viability.
Materials:
-
Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™)
-
Assay medium (provided by tissue manufacturer)
-
Test formulation
-
Negative Control: Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or ultrapure water
-
Positive Control: 5% w/v Sodium Dodecyl Sulfate (SDS) in sterile water
-
MTT solution (e.g., 1 mg/mL in DPBS)
-
Isopropanol (or other formazan extraction solvent)
-
Multi-well plates (6-well and 96-well)
Methodology:
-
Pre-incubation: Upon receipt, place RhE tissues into 6-well plates containing fresh, pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.
-
Application of Test Material:
-
Treat three tissues per test condition (negative control, positive control, HAP formulation).
-
Remove tissues from the incubator. Blot any excess medium.
-
Topically apply a sufficient amount of the test material (e.g., 25 mg for solids, 25 µL for liquids) to evenly cover the epidermal surface.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.
-
Post-exposure Washing:
-
Thoroughly rinse the tissue surface with DPBS to remove all residual test material.
-
Blot the tissues dry and transfer them to a new 6-well plate with fresh, pre-warmed medium.
-
-
Post-incubation: Incubate the tissues for 42 hours at 37°C, 5% CO₂. (Note: The medium can be collected after 24 hours for cytokine analysis).
-
MTT Assay (Viability Measurement):
-
Transfer each tissue to a new plate containing MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Remove tissues, gently blot, and place them in a tube or plate containing isopropanol to extract the formazan.
-
Incubate for at least 2 hours at room temperature with gentle shaking, protected from light.
-
-
Data Analysis:
-
Transfer triplicate aliquots of the formazan extract to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using a plate reader.
-
Calculate the percent viability for each test material relative to the negative control: %Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100
-
Classify the material based on the criteria in Table 2.
-
Protocol 2: IL-1α Release Assay
Objective: To quantify the release of the pro-inflammatory cytokine IL-1α from RhE tissues following exposure to a HAP formulation.
Materials:
-
Culture medium collected from the skin irritation assay (from step 5 of Protocol 1, typically after 24h post-incubation).
-
Human IL-1α ELISA Kit (e.g., from Abcam, Elabscience).[15][16]
-
Microplate reader.
Methodology:
-
Sample Collection: Collect the assay medium from each well of the 6-well plates after the first 24 hours of the post-incubation period described in Protocol 1.
-
Sample Storage: Store the collected medium at -80°C until the ELISA is performed.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Preparing IL-1α standards to generate a standard curve.
-
Adding standards, controls, and collected medium samples to the antibody-pre-coated microplate.
-
Incubating to allow IL-1α to bind to the capture antibody.
-
Washing the plate, then adding a biotinylated detection antibody.
-
Washing the plate, then adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Washing the plate, then adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-1α (in pg/mL) in each sample.
-
Compare the IL-1α levels from HAP-treated tissues to those from the negative control. A significant increase indicates a pro-inflammatory response.
-
Section 5: Visualizations
Signaling Pathway: HAP's Anti-inflammatory Action
Caption: HAP inhibits the COX-2 enzyme to reduce prostaglandin synthesis and inflammation.
Experimental Workflow: OECD TG 439 Skin Irritation Test
Caption: Workflow for assessing skin irritation potential using the OECD TG 439 protocol.
Logical Relationship: Troubleshooting In Vitro Cytotoxicity Results
Caption: Decision tree for troubleshooting unexpected cytotoxicity with HAP formulations.
References
- 1. regimenlab.com [regimenlab.com]
- 2. aloderma.com [aloderma.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toxicity and environmental effects of para-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. iivs.org [iivs.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. iivs.org [iivs.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mbresearch.com [mbresearch.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Human IL-1 alpha ELISA Kit (ab46028) | Abcam [abcam.com]
- 16. Human IL-1α(Interleukin 1 Alpha) ELISA Kit - Elabscience® [elabscience.com]
Technical Support Center: 4'-Hydroxyacetophenone Antioxidant Efficacy
Welcome to the technical support center for 4'-Hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to enhance the antioxidant efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of antioxidant activity for this compound?
A1: this compound is a phenolic compound. Its antioxidant activity is primarily attributed to the hydrogen-donating ability of its phenolic hydroxyl (-OH) group.[1][2][3] When it encounters a free radical, it donates a hydrogen atom, which neutralizes the radical and terminates the damaging chain reaction.[1][3] The resulting this compound radical is stabilized by the delocalization of the unpaired electron across its benzene (B151609) ring, making it less reactive.[3]
Q2: What are the primary strategies to enhance the antioxidant efficacy of this compound?
A2: The main strategies include:
-
Synergistic Combinations: Using this compound in combination with other antioxidants can lead to a synergistic effect, where the total antioxidant capacity is greater than the sum of the individual components.[1][4][5] It can act as a "preservative-booster" by enhancing the effectiveness of other preservatives and antioxidants in a formulation.[6][7][8]
-
Chemical Modification: The unique hydroxyl group on this compound allows for further chemical modifications.[9] Synthesizing derivatives can improve its antioxidant potential. For example, the introduction of additional hydroxyl or other electron-donating groups can increase its radical scavenging ability.
-
Advanced Delivery Systems: While not extensively detailed in the provided literature for this specific molecule, techniques like microencapsulation or nanoemulsions are common strategies for improving the stability and bioavailability of antioxidant compounds, which could be applicable.
Q3: What are the known applications of this compound related to its antioxidant properties?
A3: Its antioxidant properties are utilized in several industries:
-
Cosmetics: It is widely used in skincare and cosmetic formulations to protect the product from degradation and the skin from oxidative stress caused by environmental factors like UV radiation.[8][9][10] It also has soothing and anti-inflammatory effects.[1][2][11]
-
Pharmaceuticals: It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[9][12][13] Its antioxidant capabilities are also being explored for enhancing the stability of drug formulations.[12]
-
Food Industry: It is used as a flavoring agent and its antioxidant properties can help extend the shelf life of food items by preventing the oxidation of oils.[14]
Q4: What are the solubility and stability characteristics of this compound?
A4:
-
Solubility: It is slightly soluble or practically insoluble in water.[15][16] It is soluble in polar organic solvents like ethanol (B145695), methanol (B129727), glycerin, and various glycols.[6][15][17]
-
Stability: It is a stable compound under recommended storage conditions (room temperature, away from oxidizing agents).[15][18] It demonstrates good stability under different pH and temperature conditions, which is beneficial for extending the shelf life of active ingredients in cosmetic formulations.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antioxidant Activity in In Vitro Assays
Q: My DPPH/ABTS assay results for this compound are variable and lower than anticipated. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Poor Solubility: Since this compound has low water solubility, its dispersal in aqueous buffer systems used for assays can be incomplete.[15][16] This leads to a lower effective concentration interacting with the radicals.
-
Solution: Prepare stock solutions in a suitable organic solvent like ethanol or methanol before diluting them to the final concentration in the assay medium.[3] Ensure the final solvent concentration is consistent across all samples, including the control, as the solvent itself can have minor effects.
-
-
pH of the Medium: The antioxidant capacity of phenolic compounds can be pH-dependent. The dissociation of the phenolic proton can affect the hydrogen-donating ability.
-
Solution: Ensure the pH of your assay buffer is controlled and consistent throughout the experiment. Report the pH along with your results.
-
-
Potential for Pro-oxidant Activity: Under certain conditions (e.g., in the presence of redox-active metals like iron or copper), some antioxidants can exhibit pro-oxidant behavior, generating reactive oxygen species instead of scavenging them.[19]
-
Solution: Use high-purity water and reagents to minimize metal contamination. Consider including a metal chelator like EDTA in your experimental design to see if it mitigates the issue, which would suggest pro-oxidant activity is occurring.
-
Issue 2: Difficulty Dissolving this compound for Experiments
Q: I am struggling to prepare a clear, homogenous solution of this compound for my cell culture experiments.
A: Solubility is a critical challenge. Here’s a systematic approach to address it:
-
Solvent Selection: Water is not a suitable primary solvent.[16] Your first choice for a stock solution should be a biocompatible polar organic solvent. 95% Ethanol is a common choice.[15]
-
Gentle Heating: For cosmetic formulations, it is recommended to mix this compound in glycols, glycerin, or ethanol and apply gentle heat (not exceeding 60°C) to aid dissolution before adding it to the main formula.[6] This principle can be adapted for other applications.
-
Final Concentration: Be mindful of the final solvent concentration in your working solution (e.g., in cell culture media). High concentrations of organic solvents can be toxic to cells. Always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.
Issue 3: Synthesis of this compound Derivatives Yields Unexpected Products or Low Yields
Q: I am attempting to synthesize a derivative via a Mannich reaction but the yield is poor.
A: The synthesis of derivatives can be complex. Consider the following:
-
Reaction Conditions: The Mannich reaction, used to create derivatives of this compound, can be optimized.[20] Recent studies have shown that microwave-assisted synthesis can be highly efficient, non-catalyzed, and produce quantitative yields in a short time.[20] This offers an environmentally benign alternative to conventional methods.
-
Protecting Groups: The phenolic hydroxyl group is reactive and may interfere with certain reactions. Depending on the desired modification, you may need to protect the hydroxyl group before carrying out the primary reaction and then deprotect it afterward.
-
Purification: Crude this compound from initial synthesis often contains impurities like phenol.[21] Purification by recrystallization is crucial. While recrystallization from water can be inefficient due to low solubility, using alternative solvents or solvent mixtures can yield a highly pure crystalline product with better properties.[21][22]
Quantitative Data Summary
The following table summarizes available quantitative data on the antioxidant activity of this compound and a relevant derivative. Direct comparative studies are limited, so data is presented as found in the literature.
| Compound | Assay | IC50 Value | Reference Compound | IC50 of Reference | Source |
| 3,5-diprenyl-4-hydroxyacetophenone (DHAP) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL (0.096 mM) | Ascorbic Acid | 60.81 ± 1.33 µg/mL | [23] |
| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH Radical Scavenging | 0.15 mM | - | - | [23] |
Note: A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
This compound
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or Ethanol (95%)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound and the standard antioxidant in methanol or ethanol.
-
Serial Dilutions: Create a series of dilutions from your stock solutions to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add a small volume of your test sample dilutions or the standard to the corresponding wells.
-
For the control well, add the same volume of the solvent (methanol/ethanol) instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[3]
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the reduction of the ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Generate ABTS•+ Radical:
-
Mix the ABTS and potassium persulfate solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Prepare Working Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare Test Samples: Prepare a series of concentrations of this compound and the standard in the appropriate solvent.
-
Assay Reaction:
-
Add a large volume (e.g., 1 mL) of the diluted ABTS•+ working solution to a test tube or cuvette.
-
Add a small volume (e.g., 10 µL) of your test sample or standard.
-
For the control, add the same volume of solvent.
-
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described in the DPPH protocol.[3]
Mandatory Visualizations
Caption: Hydrogen donation from this compound to neutralize a free radical.
References
- 1. regimenlab.com [regimenlab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Hydroxyacetophenone (anti-oxidant) [myskinrecipes.com]
- 7. This compound, 99-93-4 [thegoodscentscompany.com]
- 8. Properties Of CAS No.: 99-93-4 4-Hydroxyacetophenone For Sale [hzsqchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. This compound | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
- 23. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 4'-Hydroxyacetophenone experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4'-Hydroxyacetophenone (4-HAP).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, analysis, and biological evaluation of this compound.
Synthesis (Fries Rearrangement)
Question 1: My Fries rearrangement reaction resulted in a low yield of this compound. What are the potential causes?
Answer: Low yields in the Fries rearrangement of phenyl acetate (B1210297) can be attributed to several factors:
-
Suboptimal Temperature: The reaction is highly temperature-sensitive. Lower temperatures (around 20-60°C) generally favor the formation of the desired para-isomer (4-HAP), while higher temperatures (>100°C) can lead to the formation of the ortho-isomer (2'-Hydroxyacetophenone) and undesirable byproducts.[1]
-
Inappropriate Solvent: The choice of solvent can influence isomer distribution and yield. Non-polar solvents may favor the ortho-isomer, whereas polar solvents can increase the proportion of the para-product.
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., aluminum chloride) is hygroscopic and can be inactivated by moisture. Ensure all reagents and glassware are thoroughly dried before use.[2]
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid catalyst can lead to an incomplete reaction. A molar ratio of at least 1:2.5 (phenyl acetate to AlCl₃) is often recommended for good conversion.[3]
Question 2: My final product is a mixture of ortho and para isomers. How can I improve the selectivity for this compound?
Answer: Achieving high selectivity for the para-isomer is a common challenge. Consider the following adjustments:
-
Temperature Control: Maintain a lower reaction temperature. For instance, conducting the reaction at 60-65°C has been shown to yield a higher ratio of the para to ortho isomer.[3]
-
Solvent Selection: Employing a suitable solvent like chlorobenzene (B131634) can enhance the selectivity for the para product.[3]
-
Catalyst Choice: While aluminum chloride is common, other Lewis acids or solid acid catalysts might offer different selectivities under specific conditions.
Question 3: After quenching the reaction, I observe a dark, tar-like substance. What is this and how can I avoid it?
Answer: The formation of dark, polymeric materials can occur at higher reaction temperatures.[1] To mitigate this, ensure precise temperature control throughout the reaction and avoid localized overheating. Using a well-stirred reaction vessel and a controlled heating mantle is crucial.
Purification
Question 4: I'm having difficulty purifying my crude this compound. Recrystallization from water gives a fine powder with poor flowability. What is a better method?
Answer: Recrystallization of crude 4-HAP from water alone is often inefficient due to its low solubility and can result in a product that is difficult to handle.[4][5] A more effective approach is to use a mixed solvent system. A mixture of ethanol (B145695) and water (e.g., 28 wt% ethanol in water) has been shown to yield a crystalline product with good flowability and high purity.[4] Another effective solvent system is dimethyl carbonate and cyclohexane.[6]
Question 5: My purified this compound has a noticeable color and odor. How can I remove these impurities?
Answer: The color and odor in crude 4-HAP are often due to residual phenol (B47542) and other aromatic byproducts.[4][5] These can typically be removed by treating a solution of the crude product with activated carbon before the final crystallization step.[4] The activated carbon adsorbs the colored and odorous impurities, which are then removed by filtration.
Analysis (HPLC & NMR)
Question 6: I am developing an HPLC method for purity analysis. What are some common impurities I should look for?
Answer: When analyzing the purity of 4-HAP, especially after synthesis, you should look for the following potential impurities:
-
Starting Materials: Unreacted phenol or phenyl acetate.
-
Isomeric Impurities: 2'-Hydroxyacetophenone is the most common isomeric impurity from the Fries rearrangement.
-
Reaction Byproducts: Other minor byproducts from side reactions.
-
Degradation Products: Can form under harsh conditions like strong acids, bases, or high temperatures.[7]
Question 7: My HPLC chromatogram shows a drifting baseline or inconsistent retention times. What could be the cause?
Answer: These issues are common in HPLC and can stem from several sources:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient time before starting your analysis.
-
Mobile Phase: The mobile phase composition may be inconsistent, or the components may not be fully miscible. Ensure proper mixing and degassing of the mobile phase.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable results.
Question 8: I am seeing unexpected peaks in my ¹H NMR spectrum. What are some common solvent or impurity peaks I should be aware of?
Answer: Besides the characteristic peaks for 4-HAP, other signals may appear from:
-
Residual Solvents: Common laboratory solvents like acetone, ethanol, ethyl acetate, or dichloromethane (B109758) from the workup or purification steps can be present.
-
Water: A peak for water is often observed, and its chemical shift can vary depending on the deuterated solvent used.
-
Starting Materials/Byproducts: Signals corresponding to phenol or 2'-Hydroxyacetophenone may be present if the purification was incomplete.
Biological Assays
Question 9: I am getting inconsistent results in my antioxidant activity assay (e.g., DPPH or ABTS). What are some potential reasons?
Answer: Inconsistent results in antioxidant assays can be due to:
-
Reagent Stability: The DPPH radical solution is light-sensitive and should be freshly prepared and stored in the dark.[8] The ABTS radical cation should also be prepared fresh.
-
Sample Preparation: Ensure your 4-HAP samples are fully dissolved in the assay solvent. The choice of solvent can also influence the results.
-
Incubation Time and Temperature: The reaction time and temperature should be consistent across all samples and experiments.
-
Pipetting Errors: Accurate pipetting of both the sample and the radical solution is critical for reproducible results.
Question 10: I am investigating the anti-inflammatory effects of this compound and not seeing a consistent dose-dependent response. What should I check?
Answer: A lack of a clear dose-dependent response in cell-based assays could be due to:
-
Cell Viability: At higher concentrations, 4-HAP might be causing cytotoxicity, which can interfere with the assay results. It is important to determine the non-toxic concentration range of 4-HAP on your specific cell line using a cell viability assay (e.g., MTT or resazurin).
-
Assay Window: The concentration range you are testing might be too narrow or not in the optimal range to observe a dose-dependent effect. A wider range of concentrations should be tested.
-
Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent concentrations can all contribute to variability.
Data Presentation
Table 1: Synthesis of this compound via Fries Rearrangement - Typical Reaction Parameters and Outcomes
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | [3] |
| Solvent | Chlorobenzene | None | [3][9] |
| Temperature | 60-65°C | 160-170°C | [3] |
| Molar Ratio (Substrate:Catalyst) | 1:2.5 | 1:2.5 | [3] |
| Yield (4-HAP) | 69% | ~91% (total isomers) | [3] |
| Yield (2'-HAP) | 23% | - | [3] |
Table 2: Purification of this compound - Recrystallization Protocols and Purity
| Parameter | Method 1 | Method 2 | Reference |
| Solvent System | 28 wt% Ethanol in Water | 67 wt% Dimethyl Carbonate in Cyclohexane | [4][6] |
| Crude Material (kg) | 100 | 100 | [4][6] |
| Solvent Volume (kg) | 300 | 200 | [4][6] |
| Decolorization | 2 kg Activated Carbon | Not specified | [4] |
| Crystallization Temperature | Cooled to 5°C | Cooled to 10°C | [4][6] |
| Final Purity | >99.9% | 99.98% | [6] |
| Melting Point | 109-111°C | 109.5-109.9°C | [6] |
Table 3: Analytical Characterization of this compound
| Technique | Parameter | Typical Values | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | δ 8.69 (s, 1H, -OH), 7.93 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 2.60 (s, 3H, -CH₃) | [10] |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | δ 10.2 (s, 1H, -OH), 7.8 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 2.5 (s, 3H, -CH₃) | [11] |
| HPLC (Reversed-Phase) | Column | C18, 4.6 x 150 mm, 5 µm | [7] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile | [7][12] | |
| Flow Rate | 1.0 mL/min | [7] | |
| Detection | UV at 254 nm | [7] | |
| Expected Retention Time | ~4.2 min (relative to brominated derivatives) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
To the flask, add anhydrous aluminum chloride (2.5 molar equivalents) and chlorobenzene.
-
Cool the mixture in an ice bath and slowly add phenyl acetate (1 molar equivalent) from the dropping funnel with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain this temperature for 2 hours.[3]
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash them with 10% NaOH solution to remove unreacted phenol, followed by washing with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon
Procedure:
-
In a flask, dissolve 100 parts by weight of crude 4-HAP in 300 parts by weight of a 28 wt% ethanol in water solution.[4]
-
Heat the mixture to reflux (approximately 78°C) for 30 minutes to ensure complete dissolution.[4]
-
Cool the solution to about 65°C and add 2 parts by weight of activated carbon. Stir the mixture for 30 minutes.[4]
-
Filter the hot solution to remove the activated carbon.
-
Slowly cool the filtrate to 5°C to induce crystallization.[4]
-
Collect the crystals by filtration and wash them with a small amount of cold 28 wt% ethanol in water.
-
Dry the crystals under vacuum at 50-70°C to obtain pure this compound.[13]
Protocol 3: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.[8]
-
Preparation of Test Samples: Prepare a stock solution of 4-HAP in methanol or ethanol. From this stock, prepare a series of dilutions to obtain different concentrations for testing. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add a small volume of the different concentrations of the 4-HAP sample or the positive control to the wells. For the blank, add the same volume of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC₅₀ Value: Plot the percentage of inhibition against the concentration of 4-HAP to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.[8]
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. CN102093189B - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 5. data.epo.org [data.epo.org]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. This compound(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4'-Hydroxyacetophenone and 2',4'-Dihydroxyacetophenone: Biological Activity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4'-Hydroxyacetophenone and 2',4'-Dihydroxyacetophenone, two phenolic compounds of significant interest in pharmacological research. The following sections detail their relative performance in key biological assays, provide methodologies for cited experiments, and visualize relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Comparative Biological Activity
The biological efficacy of this compound and 2',4'-Dihydroxyacetophenone varies across different functional assays. While both compounds exhibit notable antioxidant, anti-inflammatory, and enzyme-inhibiting properties, the degree of their activity is influenced by their distinct chemical structures. The following tables summarize available quantitative data to provide a clear comparison. It is important to note that a lack of direct head-to-head studies under identical experimental conditions necessitates careful interpretation of the compiled data.
Antioxidant Activity
The antioxidant capacity of these compounds is primarily attributed to their ability to donate hydrogen atoms to neutralize free radicals. While quantitative, directly comparable IC50 values from standardized assays like DPPH and ABTS are not consistently available in the literature for both parent compounds, a qualitative assessment based on their chemical structures suggests that this compound may exhibit stronger hydrogen-donating potential due to the absence of intramolecular hydrogen bonding present in ortho-hydroxyphenones.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Data not available for parent compound. A derivative, 3,5-diprenyl-4-hydroxyacetophenone, showed an IC50 of 26.00 ± 0.37 µg/mL.[1] | [1] |
| 2',4'-Dihydroxyacetophenone | DPPH Radical Scavenging | Data not available | |
| This compound | ABTS Radical Scavenging | Data not available | |
| 2',4'-Dihydroxyacetophenone | ABTS Radical Scavenging | Data not available |
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory effects, although their reported mechanisms of action differ. This compound has been shown to modulate the NF-κB and COX-2 signaling pathways.[2][3] 2',4'-Dihydroxyacetophenone has been reported to inhibit the production of pro-inflammatory cytokines.[4] A derivative, 2',5'-dihydroxyacetophenone, has also been shown to inhibit the NF-κB pathway.[5][6][7]
| Compound | Assay/Target | IC50 Value/Effect | Reference |
| This compound | COX-2 Inhibition | Inhibits production of cyclooxygenase-2.[3] | [3] |
| 2',4'-Dihydroxyacetophenone | COX-2 Inhibition | Inhibits transcription of COX-2 with an IC50 of 500 μM in DLD-1 cancer cells.[8] | [8] |
| This compound | Pro-inflammatory Cytokines | Attenuates the production of TNF-α, IL-1β, and IL-6.[3] | [3] |
| 2',4'-Dihydroxyacetophenone | Pro-inflammatory Cytokines | Inhibits pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin 1 beta.[4][9] | [4][9] |
Enzyme Inhibitory Activity: Tyrosinase
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents addressing hyperpigmentation. This compound has been identified as a potent tyrosinase inhibitor.[10][11]
| Compound | Assay | IC50 Value/Effect | Reference |
| This compound | Mushroom Tyrosinase Inhibition | Potent tyrosinase inhibitor, significantly reducing melanin content in vitro and in vivo.[11] At 70 mM, it exhibited more than 50% inhibition of tyrosinase activity.[12] | [11][12] |
| 2',4'-Dihydroxyacetophenone | Mushroom Tyrosinase Inhibition | The 2,4-dihydroxyphenyl moiety is a key feature in potent tyrosinase inhibitors.[13] | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is monitored spectrophotometrically. A lower absorbance of the reaction mixture indicates higher radical scavenging activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound or 2',4'-Dihydroxyacetophenone) and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of 0.1 mM.[2] The solution should be kept in the dark to prevent degradation.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compounds or standard to triplicate wells.
-
Add 100 µL of the solvent to control wells.
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (solvent + DPPH) and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Add a small volume (e.g., 10 µL) of the test compound or standard to a cuvette or microplate well containing a larger volume (e.g., 1 mL or 190 µL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome (B613829), which has a strong absorbance at approximately 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).[4]
-
Prepare a solution of L-DOPA (substrate) in the same buffer.[4]
-
Prepare stock solutions of the test compounds and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO), followed by dilution in the phosphate buffer.[4]
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at approximately 475 nm kinetically over a period of time (e.g., 20-60 minutes) or at a single endpoint.[3][5][7]
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
Determine the IC50 value from a dose-response curve.
-
Cyclooxygenase (COX) Inhibition Assay
Principle: The anti-inflammatory activity of the compounds can be assessed by their ability to inhibit COX-1 and COX-2 enzymes. This can be measured using various methods, including enzyme immunoassays (EIA) that quantify the production of prostaglandins (B1171923) (e.g., PGE2) from arachidonic acid.
Protocol (General EIA-based method):
-
Reagent Preparation:
-
Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer.
-
Prepare solutions of arachidonic acid (substrate) and the test compounds at various concentrations.
-
-
Enzymatic Reaction:
-
Incubate the enzyme with the test compound or vehicle control for a specified time to allow for inhibition.
-
Initiate the cyclooxygenase reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a strong acid).
-
-
Quantification of Prostaglandins:
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions. This typically involves incubating the reaction mixture with a fixed amount of PGE2 tracer and a limited amount of anti-PGE2 antibody in a plate pre-coated with a secondary antibody.
-
After incubation and washing, a substrate is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Calculation:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2′, 5′-Dihydroxyacetophenone alleviates cytokine storm by targeting Hdac1 | EurekAlert! [eurekalert.org]
- 5. 2,5-dihydroxyacetophenone isolated from Rehmanniae Radix Preparata inhibits inflammatory responses in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Efficacy of 4'-Hydroxyacetophenone as a Tyrosinase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant area of focus in the development of novel treatments for hyperpigmentation and related skin disorders. This guide provides an objective comparison of the efficacy of 4'-Hydroxyacetophenone (4-HAP) as a tyrosinase inhibitor against other well-established and emerging alternatives, supported by experimental data.
This compound, a compound also utilized as a preservative in cosmetic formulations, has demonstrated potential as a skin-whitening agent through its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[1][2] This guide delves into its performance, presenting a comparative analysis with other known tyrosinase inhibitors such as kojic acid, arbutin, and hydroquinone.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the IC50 values for this compound and other selected tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the source of the enzyme (e.g., mushroom vs. human) and the experimental conditions.[3][4]
| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) |
| This compound | Mushroom | L-DOPA | ~70,000 (at max concentration)[1] |
| Kojic Acid | Mushroom | L-Tyrosine | 70 ± 7 |
| Kojic Acid | Mushroom | L-DOPA | 121 ± 5[5] |
| α-Arbutin | Mushroom | L-Tyrosine | 6499 ± 137[5] |
| β-Arbutin | Mushroom | L-Tyrosine | 1687 ± 181[5] |
| Hydroquinone | Human | - | >500[6] |
| Thiamidol | Human | - | ~1.1[4][6] |
Note: The IC50 for this compound from the cited study indicated over 50% inhibition at the maximum tested concentration of 70 mM, suggesting a relatively high IC50 value compared to other inhibitors under those specific assay conditions.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Tyrosinase Inhibition Assay
This assay evaluates the direct effect of a compound on the enzymatic activity of tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of a substrate (e.g., L-DOPA) to form a colored product, dopachrome (B613829). The rate of dopachrome formation, measured by absorbance at a specific wavelength (typically 475-490 nm), is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Kojic Acid)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions, a solution of mushroom tyrosinase, and phosphate buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Measure the absorbance at 475-490 nm at regular intervals using a microplate reader to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Melanin Content Assay
This assay assesses the ability of a compound to reduce melanin production in a cellular context, providing insights into its intracellular efficacy and potential cytotoxicity.
Principle: B16F10 melanoma cells, a murine cell line, are commonly used to study melanogenesis. These cells produce melanin, which can be extracted and quantified spectrophotometrically after treatment with a test compound.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS and lyse them using the lysis buffer.
-
Heat the cell lysates to solubilize the melanin.
-
Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader.[7]
-
The absorbance reading is directly proportional to the melanin content.
-
Results can be normalized to the total protein content or cell number to account for any effects on cell proliferation.
Visualizing the Process
To further clarify the experimental and biological contexts, the following diagrams illustrate the workflow for evaluating tyrosinase inhibitors and the signaling pathway of melanogenesis.
Caption: A generalized workflow for the screening and validation of novel tyrosinase inhibitors.[6]
Caption: Simplified tyrosinase-mediated melanogenesis signaling pathway and the point of inhibition.
Conclusion
The available data indicates that this compound does exhibit inhibitory activity against tyrosinase, contributing to a reduction in melanin content in both in vitro and in vivo models.[1] However, when compared to established tyrosinase inhibitors like kojic acid and highly potent novel compounds such as Thiamidol, the efficacy of this compound, based on the limited publicly available IC50 data, appears to be less potent.
For drug development professionals, while this compound may serve as a lead compound or a component in cosmetic formulations due to its dual function as a preservative and a potential whitening agent, its standalone efficacy as a potent tyrosinase inhibitor for therapeutic applications requires further investigation and optimization. Researchers are encouraged to conduct direct comparative studies under standardized conditions to robustly evaluate its potential relative to other inhibitors. The development of more potent derivatives of 4-HAP could also be a promising avenue for future research.
References
- 1. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
A Comparative Guide to the Anti-inflammatory Effects of 4'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 4'-Hydroxyacetophenone (also known as p-Hydroxyacetophenone or HAP) against other alternatives, supported by experimental data. This compound is a naturally occurring phenolic compound found in various plants, notably in the genus Artemisia, and has garnered interest for its therapeutic potential, including its anti-inflammatory effects.[1][2][3]
In Vitro Anti-inflammatory Activity
Table 1: In Vitro Inhibition of Inflammatory Mediators by 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)
| Inflammatory Mediator | Concentration of DHAP | % Inhibition | Positive Control (Indomethacin) | % Inhibition by Indomethacin (B1671933) | Reference |
| Nitric Oxide (NO) | 91.78 µM | 38.96% | 47.79 µM | 30.22% | [4] |
| TNF-α | 91.78 µM | 59.14% | 47.79 µM | 33.75% | [3][4] |
| IL-1β | 91.78 µM | 55.56% | 47.79 µM | 35.80% | [3][4] |
| IL-6 | 91.78 µM | 51.62% | 47.79 µM | 43.83% | [3][4] |
| IL-10 (Anti-inflammatory) | 91.78 µM | 61.20% (Increase) | 47.79 µM | Not specified | [3][4] |
In Vivo Anti-inflammatory Activity
In vivo studies on this compound have demonstrated its significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. This model is a standard for evaluating acute inflammation.
Table 2: In Vivo Anti-inflammatory Effects of this compound (4-HAP) in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 5 hours | Reference |
| 4-HAP | 20 | 25.3% | [1] |
| 4-HAP | 40 | 38.1% | [1] |
| 4-HAP | 80 | 52.4% | [1] |
| Indomethacin (Positive Control) | 10 | 65.1% | [1] |
Furthermore, analysis of the inflamed paw tissue revealed that this compound significantly reduced the levels of pro-inflammatory cytokines in a dose-dependent manner.
Table 3: Inhibition of Pro-inflammatory Cytokines in Paw Tissue by this compound (4-HAP)
| Cytokine | 4-HAP Dose (mg/kg) | % Inhibition | Reference |
| TNF-α | 80 | ~45% | [1][2] |
| IL-1β | 80 | ~50% | [1][2] |
| IL-6 | 80 | ~55% | [1][2] |
Mechanism of Action: Targeting Key Inflammatory Pathways
Experimental evidence indicates that this compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, primarily by inhibiting the production of key inflammatory mediators.
Table 4: Effect of this compound on Inflammatory Mediators and Enzymes
| Target | Effect | Reference |
| NF-κB | Inhibition | [1][2] |
| COX-2 | Inhibition | [1][2] |
| Nitric Oxide (NO) | Inhibition | [1][2] |
The inhibition of Nuclear Factor-kappa B (NF-κB) is a crucial aspect of the anti-inflammatory activity of this compound.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2.[6][7][8] By suppressing NF-κB, this compound effectively downregulates the inflammatory cascade.
Experimental Protocols
LPS-Induced Nitric Oxide Production in J774A.1 Macrophages
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: J774A.1 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DHAP) or a positive control (e.g., Indomethacin). The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[9][10][11]
-
Animals: Male ICR mice (or other suitable rodent strain) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (this compound), a positive control (e.g., Indomethacin), or a vehicle is administered intraperitoneally (i.p.) or orally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
-
Tissue Analysis (Optional): At the end of the experiment, the animals are euthanized, and the inflamed paw tissue can be collected for the measurement of inflammatory mediators like cytokines, COX-2, and NF-κB.
Signaling Pathways and Experimental Workflows
Experimental workflow for in vitro and in vivo anti-inflammatory assays.
Inhibitory effect of this compound on the NF-κB signaling pathway.
Comparison with Other Anti-inflammatory Agents
This compound vs. Indomethacin
In vivo, this compound at 80 mg/kg showed a paw edema inhibition of 52.4%, which is comparable to, though slightly less potent than, indomethacin at 10 mg/kg (65.1% inhibition).[1] Interestingly, in vitro data for the related compound DHAP suggests it may be more effective at inhibiting certain cytokines like TNF-α and IL-1β than indomethacin at the concentrations tested.[3][4]
This compound vs. Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins. While a direct comparative study is lacking, the mechanism of this compound appears to be broader, involving the inhibition of the NF-κB pathway, which in turn downregulates COX-2 and a range of pro-inflammatory cytokines.[1][2] This suggests that this compound may offer a more comprehensive anti-inflammatory effect by targeting an upstream master regulator of inflammation.
This compound vs. Dexamethasone (B1670325)
Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It functions primarily by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the transcription of pro-inflammatory genes, including those regulated by NF-κB. Dexamethasone is generally considered a more potent anti-inflammatory agent than NSAIDs. A direct comparison with this compound is not available, but it is expected that dexamethasone would exhibit greater potency. However, the use of glucocorticoids is often associated with significant side effects, particularly with long-term use. This compound, as a naturally derived compound, may present a more favorable safety profile for certain applications.
Conclusion
This compound demonstrates significant in vivo anti-inflammatory activity, effectively reducing acute inflammation and the production of key pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and NO.[1][2] Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a broad-spectrum approach to dampening the inflammatory cascade. While direct comparative data with common NSAIDs and corticosteroids is limited, the available evidence suggests that this compound is a promising natural compound for the development of novel anti-inflammatory therapies. Further research is warranted to fully elucidate its in vitro potency and to conduct head-to-head comparative studies with established anti-inflammatory drugs.
References
- 1. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models | Semantic Scholar [semanticscholar.org]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis | Semantic Scholar [semanticscholar.org]
- 6. Nuclear factor-kappa B regulates pain and COMT expression in a rodent model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pre-existing inflammation on carrageenan-induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for 4'-Hydroxyacetophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of 4'-Hydroxyacetophenone is a critical step in the production of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of the leading synthesis methods, supported by experimental data, detailed protocols, and visual representations of reaction pathways.
The primary industrial routes to this compound are the Fries rearrangement of phenyl acetate (B1210297) and the Friedel-Crafts acylation of phenol (B47542). Each method offers distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact. This analysis also explores emerging greener alternatives that promise improved sustainability.
Performance Comparison of Synthesis Methods
The following tables summarize quantitative data from various experimental setups for the synthesis of this compound, offering a clear comparison of their performance.
Table 1: Fries Rearrangement of Phenyl Acetate
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield of 4'-HAP (%) | Reference |
| AlCl₃ | - | Nitrobenzene | 20-25 | - | High (para-selective) | [1] |
| AlCl₃ | - | Chlorobenzene | 50-60 | - | - | [1] |
| AlCl₃ | - | Nitroethane | 60 | - | 44 | [1] |
| AlCl₃ | - | Carbon disulfide | 45 | - | 40 | [1] |
| AlCl₃ | - | Petroleum ether | 50 | - | 20 | [1] |
| AlCl₃-NaCl | - | - | 240-250 | - | 10 | [1] |
| BF₃ | - | - | 90 | - | 56 | [1] |
| Sc(OTf)₃ | - | Nitromethane | 50 | - | 39 | [1] |
| TiCl₄ | - | - | 90-100 | - | 34 | [1] |
| FeCl₃ | - | - | 65 | - | 25 | [1] |
| ZnCl₂ | - | - | 125 | - | 8 | [1] |
| HF | - | - | 20-100 | - | 94 | [1] |
| Polyphosphoric acid | - | - | 20-100 | - | 69 | [1] |
| Zeolite H-ZSM-5 | - | Sulfolane | 180 | - | 28 | [1] |
| p-Toluenesulfonic acid | - | Solvent-free | 100-110 | 30 min | ~10 (at 100% conversion) | |
| AlCl₃ (Mechanochemical) | - | Mesitylene (LAG) | - | 90 min | 63 | [2] |
Table 2: Friedel-Crafts Acylation of Phenol
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Phenol Conversion (%) | Selectivity to 4'-HAP (%) | Reference |
| HF | Acetic Acid | - | 50 | - | 93.8 | 90.3 | [3] |
| HF | Acetic Acid | - | - | - | 97.1 | 80.3 | [3] |
| HF | Acetic Anhydride | - | 75 | 60 min | 99.6 | 84.1 | [3] |
| HF | Acetic Anhydride | - | 50 | 110 min | 99.9 | 89.7 | [3] |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | - | 4 hrs | - | Mixture of o- and p- | [4] |
| TfOH | Acetyl Chloride | TfOH | 0 to RT | - | - | High (para-selective) | [5] |
| Zeolite MOR (200) | Acetic Anhydride | Acetic Acid | 150 | 3 h | >99 | >99 | [6] |
| Zeolite MOR (110) | Acetic Anhydride | Acetic Acid | 150 | 2 h | >99 | >99 | [6] |
Table 3: Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Power (W) | Time | Yield (%) | Reference |
| Fries Rearrangement | AlCl₃ | Nitroethane | - | 2 min | 36 | [1] |
| Fries Rearrangement | Acidic Al₂O₃-ZnCl₂ | Solvent-free | High | 5 min | Improved vs. classical | [7] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and further investigation.
Protocol 1: Fries Rearrangement of Phenyl Acetate with Aluminum Chloride
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve phenyl acetate in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while stirring. The amount of AlCl₃ should be in slight excess relative to the phenyl acetate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature (for para-product) or heat to a higher temperature (for ortho-product) as indicated in Table 1.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add concentrated HCl to decompose the aluminum chloride complex.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Friedel-Crafts Acylation of Phenol with Acetic Anhydride and Hydrogen Fluoride
Materials:
-
Phenol
-
Acetic anhydride
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION IS ADVISED
-
Corrosion-resistant reactor (e.g., Hastelloy C autoclave)
-
Ice
-
Potassium hydroxide (B78521) (KOH) solution
-
Ethyl acetate
Procedure:
-
In a corrosion-resistant autoclave, charge phenol and acetic anhydride.
-
Cool the reactor to -30°C using a suitable cooling bath (e.g., carbon dioxide/isopropanol).
-
Evacuate the autoclave and then carefully add anhydrous hydrogen fluoride.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 75°C) and maintain for the specified reaction time (e.g., 60 minutes).[3]
-
After the reaction is complete, cool the reactor and carefully vent the remaining HF.
-
Pour the reaction mixture over ice and neutralize with a potassium hydroxide solution.[3]
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crystalline product.[3]
Protocol 3: Green Synthesis using Zeolite Catalyst
Materials:
-
Phenol
-
Acetic anhydride
-
Mordenite (B1173385) zeolite catalyst (e.g., MOR with SiO₂/Al₂O₃ = 200)[6]
-
Acetic acid (solvent)
Procedure:
-
In a reaction vessel, combine phenol, acetic anhydride, and the mordenite zeolite catalyst in acetic acid.[6]
-
Heat the mixture with stirring to 150°C for 2-3 hours.[6]
-
Monitor the reaction by gas chromatography (GC) to determine conversion and selectivity.[6]
-
After the reaction, recover the catalyst by filtration.
-
The catalyst can be washed, calcined at 500°C, and reused.[6]
-
The filtrate containing the product can be worked up by standard extraction and purification techniques.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthesis methods.
Caption: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenones.
Caption: Friedel-Crafts Acylation of Phenol for this compound Synthesis.
Caption: General Workflow for Greener Synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. jocpr.com [jocpr.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Hydroxyacetophenone
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4'-Hydroxyacetophenone is critical for quality control, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and comparability of data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of this compound, complete with supporting experimental data and detailed methodologies to inform your selection process.
Cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of results when multiple analytical techniques are employed within a single study or across different laboratories.[1] This process involves a systematic comparison of data from two or more analytical methods to demonstrate their equivalence.[2]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound is dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. HPLC is often the preferred method for its high resolution and sensitivity in quantifying the active pharmaceutical ingredient and any impurities.[3] GC can be a viable alternative, particularly for volatile derivatives, while UV-Vis spectrophotometry offers a simpler, high-throughput option for routine quantification where high selectivity is not paramount.[4]
| Parameter | HPLC with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance.[4] | Separation based on volatility and mass-to-charge ratio.[4] | Quantification based on the absorbance of UV-Vis light.[4] |
| Selectivity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the simultaneous quantification of 4-Hydroxyacetophenone and its potential metabolites.[5][6]
-
Instrumentation: HPLC system with a Diode-Array Detector (DAD).
-
Mobile Phase: A gradient elution using two mobile phases:[5][6]
-
Gradient Program:
-
Start with 100% Mobile Phase A.
-
Decrease to 80% A over 1 minute.
-
Decrease to 70% A over 4 minutes.
-
Decrease to 55% A at 15 minutes.
-
Decrease to 40% A at 17 minutes.
-
Decrease to 20% A at 20 minutes.
-
Decrease to 10% A over 2 minutes and hold.[5]
-
-
Detection Wavelength: 220 nm.[5]
-
Injection Volume: 80 µL.[5]
-
Internal Standard: 4-n-Octylphenol.[5]
-
Sample Preparation: For bacterial cultures, the medium was centrifuged and filtered. For cell pellets, extraction was performed with a methanol-water/TFA solution followed by Solid Phase Extraction (SPE).[5][6]
Gas Chromatography (GC)
GC analysis of this compound may require derivatization to enhance its volatility.[4][7]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injector Temperature: 250 °C.[7]
-
Detector Temperature: 250 °C (for FID).[7]
-
Sample Preparation: Derivatization may be necessary to increase the volatility of this compound.[4][7]
UV-Visible Spectrophotometry
This method is based on the inherent UV absorbance of this compound.
-
Instrumentation: A UV-Vis Spectrophotometer.[4]
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of this compound in a suitable solvent.[4]
-
Prepare a stock solution of a reference standard.[4]
-
Create a series of calibration standards by diluting the stock solution.[4]
-
Measure the absorbance of each standard at the determined λmax.[4]
-
Construct a calibration curve by plotting absorbance versus concentration.[4]
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
4'-Hydroxyacetophenone: A Multifaceted Alternative in Cosmetic Preservation
A comprehensive analysis of 4'-Hydroxyacetophenone (4-HAP) reveals its growing prominence in the cosmetics industry as a versatile and safe alternative to traditional preservatives. This guide provides an objective comparison of its performance against established preservatives such as parabens, phenoxyethanol, and formaldehyde-releasers, supported by available experimental data and detailed methodologies.
This compound, a phenolic compound, is gaining traction not only for its primary function as a preservative but also for its antioxidant and soothing properties.[1][2] Its favorable safety profile, characterized by low irritation and sensitization potential, further enhances its appeal in formulations for sensitive skin.[3][4]
Antimicrobial Efficacy: A Comparative Overview
The primary role of a preservative is to protect cosmetic formulations from microbial contamination. While this compound is often described as having broad-spectrum antimicrobial activity, its efficacy is frequently enhanced when used in combination with other preservatives, acting as a "preservative booster".[2][5] This synergistic action allows for the use of lower concentrations of traditional preservatives, thereby reducing the potential for skin irritation.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes available MIC data for this compound and other common preservatives against prevalent cosmetic spoilage organisms. It is important to note that direct comparisons can be challenging due to variations in testing methodologies across different studies.
| Preservative | Staphylococcus aureus (Gram-positive bacterium) | Pseudomonas aeruginosa (Gram-negative bacterium) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound | Some strains may withstand[6] | Effective[7] | Effective[8] | Effective[8] |
| Phenoxyethanol | MIC: 0.3%[9] | Effective[10] | Effective[10] | Effective[10] |
| Methylparaben | MIC: 0.1-0.8 mg/mL[11] | Effective[12] | Effective[12] | MIC: 0.05-0.2 mg/mL[11] |
| Propylparaben | MIC: 0.1-0.8 mg/mL[11] | Effective[12] | Effective[12] | Effective[12] |
| DMDM Hydantoin (B18101) (Formaldehyde-releaser) | Weak erythema response in patch tests[1] | Noticeable skin irritation potential in ROAT[1] | - | - |
| Imidazolidinyl Urea (B33335) (Formaldehyde-releaser) | Weak erythema response in patch tests[1] | Noticeable skin irritation potential in ROAT[1] | - | - |
Safety and Irritation Potential
A significant advantage of this compound is its mildness and low potential for skin irritation and sensitization.[3] In contrast, some traditional preservatives have been associated with a higher incidence of adverse skin reactions.
-
Parabens: While generally considered safe at regulated concentrations, they have been reported to cause contact dermatitis in some individuals, particularly when applied to damaged skin.[2][12]
-
Formaldehyde-releasers: Preservatives like DMDM hydantoin and imidazolidinyl urea can cause allergic contact dermatitis in individuals sensitized to formaldehyde (B43269).[1][13]
-
Phenoxyethanol: Generally well-tolerated, but can cause irritation in some individuals, especially at higher concentrations.[1]
Mechanism of Action
The antimicrobial activity of this compound is attributed to its phenolic hydroxyl group, which can disrupt the cellular structures of microorganisms.[8] Its antioxidant properties also contribute to the overall stability of the cosmetic formulation.
The soothing and anti-inflammatory effects of this compound are linked to its ability to suppress the NF-κB signaling pathway, a key regulator of inflammation.[10] This mechanism involves inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]
In contrast, the irritation potential of some preservatives like formaldehyde-releasers is linked to their cytotoxicity to keratinocytes.[1]
Experimental Protocols
The evaluation of preservative efficacy and safety in cosmetics relies on standardized experimental protocols.
Antimicrobial Effectiveness Testing (AET)
AET, also known as a challenge test, is crucial for determining the effectiveness of a preservative system in a cosmetic formulation. Two widely recognized protocols are:
-
USP <51> (United States Pharmacopeia): This method involves inoculating the product with a high concentration of specified microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) and monitoring the reduction in microbial population over 28 days at controlled temperatures.[14][15]
-
ISO 11930 (International Organization for Standardization): This standard is specifically designed for cosmetic products and involves a similar challenge test with a panel of microorganisms. It provides criteria for evaluating the antimicrobial protection of the product.[1][16]
Skin Irritation and Sensitization Testing
-
Patch Test: This in vivo test evaluates the potential of a substance to cause skin irritation. A small amount of the test substance is applied to the skin under an occlusive patch for a specified period, and the skin is observed for signs of erythema and edema.[1]
-
Repeated Open Application Test (ROAT): This test is designed to mimic consumer use and assesses the potential for irritation from repeated application of a product to the same area of skin.[1]
-
In Vitro Alternative Methods: To reduce animal testing, in vitro methods using cell cultures (e.g., keratinocyte cytotoxicity assay) and other models (e.g., hen's egg test-chorioallantoic membrane - HET-CAM) are used to predict skin irritation potential.[1]
Synergistic Effects
A key advantage of this compound is its ability to work synergistically with other preservatives, enhancing their antimicrobial activity.[4][5] This allows formulators to reduce the concentration of traditional preservatives, potentially leading to milder and safer products. The synergistic effect can be quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. While the concept is widely cited, specific FIC index data for 4-HAP with other common cosmetic preservatives is an area for further public research.
Visualizing the Pathways
To better understand the mechanisms of action and potential for skin irritation, the following diagrams illustrate key signaling pathways.
References
- 1. Skin irritation potential of cosmetic preservatives: An exposure-relevant study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the advantages of p-hydroxyacetophenone over traditional preservatives? [sprchemical.com]
- 4. Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
- 10. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Contact allergy to and allergic contact dermatitis from formaldehyde and formaldehyde releasers: A clinical review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Effects of 4'-Hydroxyacetophenone: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyacetophenone (4-HAP), a naturally occurring phenolic compound found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. It is a known constituent of plants such as Artemisia annua and is recognized for its antioxidant, anti-inflammatory, antimicrobial, and anti-pigmentation properties.[1][2] This guide provides a comprehensive comparison of the biological effects of this compound as observed in in vivo and in vitro studies, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on its therapeutic potential and to highlight areas for future research.
Comparative Analysis of Biological Effects
The biological activities of this compound have been investigated through a variety of experimental models, both within living organisms (in vivo) and in controlled laboratory settings (in vitro). This section dissects the key findings from these studies, presenting a comparative overview of the compound's efficacy and mechanisms of action.
Anti-inflammatory and Antioxidant Effects
In vivo studies have demonstrated the potent anti-inflammatory and antioxidant effects of this compound. In animal models, it has been shown to reduce inflammation and oxidative stress.[3] For instance, in a λ-carrageenan-induced paw edema model in mice, 4-HAP significantly reduced swelling and neutrophil infiltration.[3] It also attenuated the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in paw tissue.[3] Furthermore, 4-HAP has been observed to decrease malondialdehyde levels, an indicator of oxidative stress, while boosting the activity of antioxidant enzymes like superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase in the liver.[3] In zebrafish larvae, 4-HAP was found to ameliorate alcohol-induced steatosis and oxidative stress, suggesting its protective effects on the liver.[4]
Table 1: Comparison of Anti-inflammatory and Antioxidant Effects
| Parameter | In Vivo Data | In Vitro Data (for 3,5-diprenyl-4-hydroxyacetophenone) |
| Model | λ-carrageenan-induced paw edema in mice | DPPH radical scavenging assay; LPS-stimulated J774A.1 macrophages |
| Effect | Reduced paw swelling and neutrophil infiltration | Radical scavenging activity |
| Quantitative Data | Significant reduction in paw edema at 80 mg/kg (i.p.) | IC50: 26.00 ± 0.37 µg/mL (DPPH assay) |
| Cytokine Modulation | Attenuated TNF-α, IL-1β, and IL-6 in paw tissue | Inhibited NO (38.96%), IL-1β (55.56%), IL-6 (51.62%), and TNF-α (59.14%) production; Increased IL-10 (61.20%) production at 91.78 µM |
| Antioxidant Enzyme Activity | Increased superoxide dismutase, glutathione peroxidase, and glutathione reductase activity in the liver | Not reported for 4-HAP |
Anti-Metastatic Effects
The anti-cancer properties of this compound have been notably demonstrated through its ability to inhibit metastasis. In vivo, in a mouse model of colorectal cancer liver metastases, daily administration of 4-HAP (1 mg/kg) was shown to decrease the metastatic burden.[7]
In vitro studies have provided a mechanistic understanding of this anti-metastatic activity. 4-HAP has been found to inhibit the adhesion, invasion, and migration of colon cancer cells (HCT116).[7] This effect is attributed to its ability to modulate the actomyosin (B1167339) cytoskeleton.[7][8][9][10] Specifically, 4-HAP activates nonmuscle myosin-2C (NM2C), leading to a remodeling of actin organization, which in turn inhibits the mechanical processes required for cell polarization, dissemination, and invasion.[7][8]
Table 2: Comparison of Anti-Metastatic Effects
| Parameter | In Vivo Data | In Vitro Data |
| Model | Mouse model of colorectal cancer liver metastases | Human colorectal cancer cell line (HCT116) |
| Effect | Reduced metastatic burden | Inhibited cell adhesion, invasion, and migration |
| Quantitative Data | 1 mg/kg daily redosing for 4 weeks | Dose-dependent decrease in adhesion, invasion, and migration with 4 µM 4-HAP showing significant effects. A 23% decrease in cell density was observed at 72h with 4µM 4-HAP.[7] |
| Mechanism | Not explicitly detailed in the provided search results | Activates nonmuscle myosin-2C (NM2C) to alter actin organization[7][8] |
Antimicrobial Effects
The antimicrobial properties of this compound and its derivatives have been explored primarily through in vitro assays. While 4-HAP is known to possess antibacterial and antifungal properties, specific quantitative data for the parent compound is limited in the provided search results.[1][2] However, studies on various hydroxyacetophenone derivatives have demonstrated a broad spectrum of antimicrobial activity.
In vitro studies using the agar (B569324) disc-diffusion method have shown that certain hydroxyacetophenone derivatives exhibit good antibacterial activity against E. coli and K. pneumoniae. Another study on novel hydroxyacetophenone-tetrazole hybrids reported Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that the hydroxyacetophenone scaffold is a promising backbone for the development of new antimicrobial agents.
Table 3: In Vitro Antimicrobial Activity of Hydroxyacetophenone Derivatives
| Microorganism | Compound Type | Method | MIC (µg/mL) |
| E. coli | Hydroxyacetophenone derivatives | Agar disc-diffusion | Good activity (zone of inhibition) |
| K. pneumoniae | Hydroxyacetophenone derivatives | Agar disc-diffusion | Good activity (zone of inhibition) |
| S. aureus | Hydroxyacetophenone-tetrazole hybrids | Broth microdilution | 4 - 128 |
| P. aeruginosa | Hydroxyacetophenone-tetrazole hybrids | Broth microdilution | 4 - 128 |
| C. albicans | Hydroxyacetophenone-tetrazole hybrids | Broth microdilution | 4 - 128 |
Anti-Pigmentation Effects
Recent studies have highlighted the potential of this compound as a skin-whitening agent. In vivo studies using a zebrafish model have shown that 4-HAP can significantly reduce melanin (B1238610) content.[1][2]
These findings are supported by in vitro experiments. 4-HAP has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][2] In a mushroom tyrosinase model, 4-HAP demonstrated a dose-dependent inhibitory effect, with over 50% inhibition at a concentration of 70 mM.[1][2] Furthermore, in B16 mouse melanoma cells, 4-HAP was shown to decrease both melanin content and tyrosinase activity.[2]
Table 4: Comparison of Anti-Pigmentation Effects
| Parameter | In Vivo Data | In Vitro Data |
| Model | Zebrafish | Mushroom tyrosinase; B16 mouse melanoma cells |
| Effect | Reduced melanin content | Inhibited tyrosinase activity; Reduced melanin content |
| Quantitative Data | Significant decrease in melanin at concentrations as low as 0.2 mM | >50% inhibition of mushroom tyrosinase at 70 mM; Significant decrease in melanin and tyrosinase activity in B16 cells starting from 2 mM |
| Mechanism | Downregulation of melanin production-related genes (MITF, TYR, TYRP2) | Direct inhibition of tyrosinase activity |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of this compound are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. By suppressing the activation of NF-κB, 4-HAP can effectively dampen the inflammatory response.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Actomyosin Cytoskeleton Modulation in Metastasis
This compound's anti-metastatic effects are mediated through its direct interaction with the actomyosin cytoskeleton.[7][8][9][10] It specifically activates nonmuscle myosin-2C (NM2C), a motor protein that plays a critical role in cell shape, adhesion, and migration. This activation leads to alterations in the actin filament organization, ultimately impairing the cancer cells' ability to move and invade surrounding tissues.
Caption: Modulation of the actomyosin cytoskeleton by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound's biological effects.
DPPH Radical Scavenging Assay (In Vitro Antioxidant Activity)
This assay is widely used to determine the free radical scavenging capacity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the 4-HAP solution.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of 4-HAP.
-
Caption: Workflow for the DPPH radical scavenging assay.
LPS-Induced Inflammation in Mice (In Vivo Anti-inflammatory Activity)
This model is commonly used to study systemic inflammation.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intraperitoneal injection of LPS in mice triggers a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.
-
Protocol:
-
House adult mice (e.g., C57BL/6) under standard laboratory conditions with free access to food and water.
-
Dissolve this compound in a suitable vehicle (e.g., saline or PBS with a small amount of DMSO).
-
Administer 4-HAP to the treatment group of mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 80 mg/kg). The control group receives the vehicle only.
-
After a specific pretreatment time (e.g., 30 minutes or 1 hour), induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
At a designated time point post-LPS injection (e.g., 4 or 6 hours), collect blood samples via cardiac puncture for cytokine analysis.
-
Euthanize the mice and harvest relevant tissues (e.g., liver, lungs, or spleen) for histological analysis or measurement of inflammatory markers.
-
Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
-
Tyrosinase Inhibition Assay (In Vitro Anti-Pigmentation Activity)
This assay measures the ability of a compound to inhibit the enzyme tyrosinase.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product with an absorbance maximum around 475 nm. An inhibitor of tyrosinase will reduce the rate of dopachrome formation.
-
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in the same buffer.
-
Prepare various concentrations of this compound in the buffer.
-
In a 96-well plate, add 40 µL of the 4-HAP solutions to the sample wells. Add buffer to the control wells.
-
Add 80 µL of the tyrosinase solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction (slope of the absorbance vs. time graph).
-
The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of 4-HAP.
-
Conclusion and Future Directions
The collective evidence from in vivo and in vitro studies strongly supports the therapeutic potential of this compound across a spectrum of biological activities, including anti-inflammatory, antioxidant, anti-metastatic, and anti-pigmentation effects. In vivo studies provide crucial evidence of its efficacy in complex biological systems, while in vitro assays have been instrumental in elucidating the underlying molecular mechanisms.
However, a notable gap exists in the literature regarding direct quantitative comparisons between in vivo and in vitro data for the same biological endpoint. For instance, while the anti-inflammatory effects are observed in both settings, a clear correlation between in vitro IC50 values for cytokine inhibition and the effective dose in animal models has yet to be established for this compound. Similarly, more comprehensive in vitro studies are needed to determine the specific MIC values of 4-HAP against a wider range of pathogenic microorganisms.
Future research should focus on bridging this gap by designing integrated studies that directly compare in vivo and in vitro quantitative data. Such studies will be invaluable for establishing a more robust understanding of the pharmacokinetics and pharmacodynamics of this compound, ultimately accelerating its translation from a promising natural compound to a potential therapeutic agent in clinical practice.
References
- 1. This compound: Pharmacological Activity and Catabolic Pathway_Chemicalbook [chemicalbook.com]
- 2. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. acgpubs.org [acgpubs.org]
Unveiling the Whitening Potential: A Comparative Analysis of 4'-Hydroxyacetophenone and its Structural Analogs
For researchers, scientists, and drug development professionals, the quest for effective and safe skin whitening agents is a continuous journey. 4'-Hydroxyacetophenone (4-HAP), a compound naturally found in some plants and also synthesized for use in cosmetics, has demonstrated significant potential as a skin lightening ingredient.[1][2][3][4] This guide provides an objective comparison of the whitening activity of this compound and its structural analogs, supported by experimental data and detailed methodologies, to aid in the research and development of novel dermatological and cosmetic products.
This analysis centers on the inhibitory effect of these compounds on tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[1][5] The production of melanin, the primary pigment responsible for skin color, is a complex process known as melanogenesis.[6][7][8] By inhibiting tyrosinase, the initial steps of this pathway are blocked, leading to a reduction in melanin production and a visible whitening effect.[1][5]
Comparative Whitening Activity
Experimental evidence highlights the superior whitening activity of this compound when compared to its close structural analogs. While 4-HAP effectively inhibits tyrosinase and reduces melanin content, a study utilizing a zebrafish model found that its analogs, including 4-Hydroxybenzoic acid methyl ester, 3,4-dihydroxybenzoic acid methyl ester, 3,4-dihydroxyphenylacetone, and 2,4-dihydroxyphenylacetone, did not exhibit a whitening effect.[1] This suggests that the specific arrangement of the hydroxyl and acetyl groups on the phenyl ring of 4-HAP is crucial for its bioactivity.
| Compound | Structure | Whitening Activity (Zebrafish Model) | Tyrosinase Inhibition |
| This compound (4-HAP) | Active [1] | Potent Inhibitor [2][3][5] | |
| 4-Hydroxybenzoic acid methyl ester | Not Active[1] | - | |
| 3,4-dihydroxybenzoic acid methyl ester | Not Active[1] | - | |
| 3,4-dihydroxyphenylacetone | Not Active[1] | - | |
| 2,4-dihydroxyphenylacetone | Not Active[1] | - |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Mushroom Tyrosinase Activity Inhibition Assay
This in vitro assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.[9] The rate of dopachrome (B613829) formation from the oxidation of L-DOPA is monitored.[10]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.5-7.0)
-
Test compounds (this compound and its analogs)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration to determine the rate of dopachrome formation.[10]
-
A control group without any inhibitor is run in parallel.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Cell-Based Melanin Content Assay
This assay quantifies the melanin content in cultured B16F10 mouse melanoma cells, a common in vitro model for studying melanogenesis.[6][7]
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, antibiotics)
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1N NaOH with 10% DMSO)[7]
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).[6]
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer and incubate at a higher temperature (e.g., 60-80°C) to dissolve the melanin granules.[7]
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the lysates at a wavelength between 405 nm and 492 nm.[7]
-
The melanin content can be normalized to the total protein content or cell number to account for any cytotoxic effects of the compounds.[7]
Visualizing the Mechanisms
To better understand the biological processes and experimental procedures, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - 4âHydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - ACS Omega - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Research progress on peptides that inhibit melanin synthesis [frontiersin.org]
- 9. 2.2. Tyrosinase activity inhibition assay [bio-protocol.org]
- 10. pepolska.pl [pepolska.pl]
A Comparative Study on the Biological Activities of 4'-Hydroxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of the biological activities of 4'-Hydroxyacetophenone and its positional isomers, 2'-Hydroxyacetophenone (B8834) and 3'-Hydroxyacetophenone (B363920). The position of the hydroxyl group on the acetophenone (B1666503) scaffold significantly influences the physicochemical properties and, consequently, the biological efficacy of these isomers. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, providing a valuable resource for researchers in drug discovery and medicinal chemistry.
Structural Differences and Biological Implications
The structural variations among the three isomers of hydroxyacetophenone are fundamental to their differing biological activities. In 2'-hydroxyacetophenone, the hydroxyl group is ortho to the acetyl group, allowing for the formation of a strong intramolecular hydrogen bond. This can affect the molecule's stability and reactivity. In the meta (3'-) and para (4'-) isomers, this intramolecular hydrogen bonding is not possible, leading to different interactions with biological targets.[1]
Comparative Biological Activity Data
Antioxidant Activity
The antioxidant capacity of phenolic compounds like hydroxyacetophenones is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. Theoretically, this compound is considered to have stronger antioxidant potential than 2'-hydroxyacetophenone because the absence of intramolecular hydrogen bonding in the para-isomer makes the hydroxyl hydrogen more available for donation.[2] However, direct experimental data comparing the parent compounds is limited.
| Compound | Assay | IC50 Value | Reference |
| 2'-Hydroxyacetophenone | DPPH Radical Scavenging | Data not available | [1] |
| 3'-Hydroxyacetophenone Derivative (2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate) | DPPH Radical Scavenging | Not specified | [1] |
| This compound Derivative (3,5-diprenyl-4-hydroxyacetophenone) | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [3] |
Anti-inflammatory Activity
This compound has been the most extensively studied isomer for its anti-inflammatory properties and is known to modulate the NF-κB and COX-2 signaling pathways.[1][4]
| Compound | Assay | IC50 Value / Inhibition | Reference |
| 2'-Hydroxyacetophenone Derivative (2'-Hydroxy-5'-Methoxyacetophenone) | Nitric Oxide (NO) Production in LPS-stimulated BV-2 cells | Significant inhibition | [5] |
| 3'-Hydroxyacetophenone | COX-2 Inhibition | Data not available | |
| This compound | COX-2 Inhibition | Inhibits production | [1][4] |
| This compound Derivative (3,5-diprenyl-4-hydroxyacetophenone) | IL-1β, IL-6, TNF-α production in LPS-stimulated macrophages | 55.56%, 51.62%, 59.14% inhibition respectively | [3] |
Antimicrobial Activity
Derivatives of hydroxyacetophenone isomers have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| 2'-Hydroxyacetophenone-tetrazole hybrids | P. aeruginosa, S. maltophilia, E. coli, S. epidermidis, S. aureus, A. fumigatus, C. albicans | 4 - 128 | [6][7] |
| 3'-Hydroxyacetophenone Derivatives | E. coli, K. pneumoniae | Good antibacterial activity (Zone of inhibition reported) | [8][9] |
| This compound Derivatives | E. coli, P. aeruginosa, S. epidermidis | 4 - 16 | [10] |
Anticancer Activity
The anticancer potential of hydroxyacetophenone isomers is an emerging area of research, with studies indicating different mechanisms of action. This compound has been shown to inhibit cancer cell adhesion, invasion, and migration, while 3'-hydroxyacetophenone is suggested to induce apoptosis.[11][12]
| Compound | Cell Line | IC50 Value | Reference |
| 2'-Hydroxyacetophenone | - | Data not available | |
| 3'-Hydroxyacetophenone | Murine B16-F0 Melanoma, Human SK-MEL-28 Melanoma | >1000 µM | [11] |
| This compound | Murine B16-F0 Melanoma, Human SK-MEL-28 Melanoma | >1000 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of hydroxyacetophenone isomers.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
-
Assay:
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette.
-
A control containing only the solvent and DPPH solution is also prepared.
-
-
Incubation and Measurement:
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation.[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., Tris-HCl).
-
Prepare a solution of human recombinant COX-2 enzyme.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare solutions of the test compound at various concentrations.
-
-
Assay:
-
In a suitable reaction vessel (e.g., microplate well), add the buffer, COX-2 enzyme, and a cofactor (e.g., heme).
-
Add the test compound (or vehicle for control) and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
The activity of COX-2 is determined by measuring the amount of prostaglandin (B15479496) E2 (PGE2) produced, typically using an ELISA kit, or by monitoring the consumption of oxygen using an oxygen electrode.
-
-
Calculation:
-
The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of the control.
-
The IC50 value is determined from a dose-response curve.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
Procedure (Broth Microdilution Method):
-
Preparation:
-
Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
-
Inoculation:
-
Inoculate each well containing the test compound with the microbial suspension.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathways and Mechanisms of Action
The biological activities of hydroxyacetophenone isomers are mediated through their interaction with various cellular signaling pathways.
This compound: Anti-inflammatory and Anticancer Pathways
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway , which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] It also inhibits the COX-2 enzyme , further contributing to its anti-inflammatory action.[1][4] In the context of cancer, this compound has been shown to inhibit cell metastasis by modulating the actomyosin cytoskeleton .[11][12]
Caption: Simplified NF-κB and COX-2 signaling pathway inhibited by this compound.
3'-Hydroxyacetophenone: Apoptosis Induction
3'-Hydroxyacetophenone has been suggested to induce apoptosis in cancer cells, potentially through the intrinsic (mitochondrial) pathway .[11] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by 3'-Hydroxyacetophenone.
Experimental Workflow
The general workflow for assessing the biological activity of these compounds involves a series of in vitro assays.
Caption: General experimental workflow for in vitro biological activity assessment.
Conclusion
The positional isomerism of hydroxyacetophenone plays a crucial role in defining its biological activity profile. While this compound has been more extensively studied, particularly for its anti-inflammatory and anticancer properties, there is a comparative lack of direct, quantitative data for 2'- and 3'-hydroxyacetophenone across a range of biological assays. The available data, often on derivatives, suggests that all three isomers and their analogues possess valuable bioactive properties that warrant further investigation. This guide provides a foundation for researchers to build upon, highlighting both the known activities and the existing knowledge gaps in the comparative biological evaluation of these promising compounds. Future studies focusing on direct, standardized comparisons of these isomers are essential to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 4'-Hydroxyacetophenone: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 4'-Hydroxyacetophenone (CAS No. 99-93-4), ensuring compliance with safety regulations and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Essential Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health and environmental effects. It is classified as causing serious eye irritation and being harmful to aquatic life with long-lasting effects.[1][2] Accidental ingestion may also be harmful.[3][4]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 99-93-4[1][2][5][6] |
| Molecular Formula | C₈H₈O₂[1] |
| Hazard Statements | H319: Causes serious eye irritation.[1][2][5][6] H412: Harmful to aquatic life with long lasting effects.[1][2][5][6] H302: Harmful if swallowed.[3] |
| Signal Word | Warning[1][2][6] |
Pre-Disposal Handling and Storage
Proper handling and storage are critical to minimize waste and prevent accidental release.
-
Handling: Always handle this compound in a well-ventilated area.[4][6][7] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][6][8] Avoid the formation of dust and aerosols.[1][6][7]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place.[1][6][7] Keep the container tightly closed, as the substance is hygroscopic.[1][7] Store away from incompatible materials such as strong bases, acids, acid anhydrides, acid chlorides, and oxidizing agents.[7][9]
General Laboratory Waste Management
All chemical waste must be managed in accordance with federal, state, and local regulations.[3][4] In a laboratory setting, this involves accumulating waste in designated Satellite Accumulation Areas (SAAs).[10][11]
| Waste Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons | Per Satellite Accumulation Area (SAA)[10][11] |
| Maximum Acutely Toxic Waste (P-List) | 1 quart (liquid) or 1 kg (solid) | Per Satellite Accumulation Area (SAA)[11] |
| Container Labeling | Must be labeled "Hazardous Waste" with the full chemical name. | Required from the moment waste is first added.[12] |
| Container Condition | Must be compatible with the chemical and kept closed at all times.[1][10][11][12] | Prevents spills and evaporation. |
Step-by-Step Disposal Protocol
Disposal procedures must prevent the chemical from entering drains, soil, or waterways.[1][2][7]
Protocol for Unused or Surplus this compound:
-
Do Not Discard as Normal Trash: This chemical is considered hazardous waste.
-
Consult Waste Disposal Service: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1][8]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
-
Landfill: Alternatively, the material may be buried in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[4]
Protocol for Spills and Contaminated Materials:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[3][6]
-
Wear Full PPE: Use personal protective equipment as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1][2][7]
-
Clean-up:
-
Disposal: The collected waste and any contaminated cleaning materials should be disposed of as hazardous waste through a licensed disposal company.[3][6]
Protocol for Contaminated Containers:
-
Do Not Reuse: Empty containers may retain product residue and should not be reused.[3][4]
-
Decontaminate (if possible): If containers can be thoroughly cleaned, follow institutional guidelines.
-
Disposal: Treat empty, uncleaned containers as unused product. Where possible, puncture the container to prevent reuse and dispose of it through an authorized waste management service.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. download.basf.com [download.basf.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. download.basf.com [download.basf.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. fishersci.com [fishersci.com]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. uno.edu [uno.edu]
Personal protective equipment for handling 4'-Hydroxyacetophenone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 4'-Hydroxyacetophenone, including personal protective equipment (PPE) recommendations, first aid procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate in some workplaces.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[2][3] |
| Skin and Body Protection | A laboratory coat, closed-toed footwear, and protective clothing must be worn. For more extensive handling, a complete suit protecting against chemicals may be necessary.[1][3] |
| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with a P95 (US) or P1 (EU EN 143) particle filter is recommended.[2] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial. The following table outlines the necessary steps for different types of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[2] Use only in a well-ventilated area and keep away from sources of ignition.[1][5] Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6] Store away from incompatible materials such as bases, acid chlorides, acid anhydrides, and oxidizing agents.[4][7]
Spill and Disposal Plan
In the case of a spill, and for routine disposal, the following procedures should be followed.
-
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE as outlined above.
-
Avoid breathing dust.
-
For small spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1]
-
For large spills, prevent further leakage if safe to do so.[1]
-
Do not let the product enter drains.
-
-
Disposal:
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
